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Acetyl Coenzyme A (sodium salt)

Cat. No.: B12502560
M. Wt: 831.6 g/mol
InChI Key: HNLIOWFIXSPFEC-UHFFFAOYSA-M
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Description

Significance of Acetyl Coenzyme A as a Central Metabolic Hub

Acetyl Coenzyme A (Acetyl-CoA) is a vital molecule that sits (B43327) at the crossroads of numerous biochemical pathways, playing a crucial role in protein, carbohydrate, and lipid metabolism. wikipedia.orgvaia.com Its primary function is to transport the acetyl group to the citric acid cycle (also known as the Krebs cycle) for oxidation and subsequent energy production. wikipedia.org This molecule is a key intermediate, linking the breakdown of glucose, fatty acids, and amino acids to the synthesis of a wide array of essential biomolecules. wikipedia.orgnih.gov Acetyl-CoA's position as a central hub makes it indispensable for the integration and regulation of these major metabolic routes. vaia.com

The significance of Acetyl-CoA extends to its involvement in both anabolic (building up) and catabolic (breaking down) processes. wikipedia.orgrsc.org In catabolism, it is the end product of the breakdown of carbohydrates via glycolysis, fatty acids through β-oxidation, and certain amino acids. wikipedia.orgnih.gov The acetyl group is then oxidized in the citric acid cycle to produce carbon dioxide and water, releasing energy captured in the form of ATP. wikipedia.org In anabolism, Acetyl-CoA serves as a fundamental building block for the synthesis of fatty acids, cholesterol, ketone bodies, and other important compounds. wikipedia.orgvaia.com This dual role highlights its critical function in balancing the body's energy needs with the requirements for synthesizing structural and functional molecules. vaia.com

Historical Context of Acetyl Coenzyme A Discovery and Initial Characterization

The discovery of Acetyl-CoA and its foundational component, Coenzyme A (CoA), was a landmark achievement in the field of biochemistry. In 1945, Fritz Lipmann, while investigating acetylation reactions, identified a heat-stable cofactor essential for these processes. rucares.orgnih.govacs.org He named this factor Coenzyme A, with the "A" signifying "activation of acetate (B1210297)." wikipedia.orgresearchgate.net Lipmann's work, which led to his Nobel Prize in Physiology or Medicine in 1953, revealed that CoA is a crucial intermediary linking anaerobic glycolysis and the aerobic Krebs cycle. ebsco.combyjus.com

Subsequent research by Lipmann and his colleagues in the early 1950s led to the determination of the structure of Coenzyme A. wikipedia.org They found that it is a complex molecule composed of a β-mercaptoethylamine group, pantothenic acid (vitamin B5), and 3'-phosphorylated adenosine (B11128) diphosphate (B83284) (ADP). wikipedia.org It was established that CoA reacts with pyruvic acid, the end product of glycolysis, to form Acetyl-CoA, which then delivers the acetate into the citric acid cycle. ebsco.com The discoveries of Konrad Bloch and Feodor Lynen, who were awarded the Nobel Prize in 1964, further elucidated the connection between Acetyl-CoA and fatty acid metabolism. wikipedia.org

Overview of Acetyl Coenzyme A's Versatility in Anabolic and Catabolic Pathways

Acetyl-CoA's versatility is evident in its participation in a wide range of metabolic pathways, acting as a critical link between energy-yielding and energy-consuming processes. vaia.comwikipedia.org

Catabolic Pathways:

Citric Acid Cycle (Krebs Cycle): This is the primary catabolic destination for Acetyl-CoA. droracle.aidroracle.ai It enters the cycle by combining with oxaloacetate to form citrate (B86180). byjus.comnews-medical.net Through a series of reactions, the acetyl group is completely oxidized to carbon dioxide, generating ATP, NADH, and FADH2, which are essential for cellular energy production. byjus.comnews-medical.net

Ketone Body Formation (Ketogenesis): When there is an excess of Acetyl-CoA, particularly from the oxidation of fatty acids during periods of low glucose availability, it is diverted to produce ketone bodies in the liver. jackwestin.comwikipedia.org These ketone bodies, such as acetoacetate (B1235776) and β-hydroxybutyrate, can be used as an alternative fuel source by tissues like the brain. jackwestin.comwikipedia.orglibretexts.org

Anabolic Pathways:

Fatty Acid Synthesis: In the cytosol, Acetyl-CoA is the precursor for the synthesis of fatty acids. ontosight.aiwikipedia.org It is first converted to malonyl-CoA, the committed step in this pathway. wikipedia.orgwikipedia.org These newly synthesized fatty acids are crucial for building cellular membranes and for energy storage as triglycerides. wikipedia.org

Cholesterol Synthesis: Acetyl-CoA is the starting molecule for the synthesis of cholesterol. wikipedia.orglibretexts.org The initial and rate-limiting step involves the formation of mevalonate (B85504) from Acetyl-CoA. libretexts.org Cholesterol is a vital component of cell membranes and a precursor for steroid hormones and bile acids. wikipedia.orgyoutube.com

Gluconeogenesis (Indirect Role): While Acetyl-CoA cannot be directly converted to glucose in animals, it plays a regulatory role in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. wikipedia.orgechemi.com High levels of Acetyl-CoA activate pyruvate (B1213749) carboxylase, an enzyme that converts pyruvate to oxaloacetate, a key intermediate in gluconeogenesis. wikipedia.orgnih.gov

This remarkable adaptability underscores Acetyl-CoA's central position in maintaining metabolic homeostasis.

Interactive Data Tables

Table 1: Key Metabolic Pathways Involving Acetyl-CoA

PathwayTypeRole of Acetyl-CoAPrimary Location
Citric Acid Cycle CatabolicEnters the cycle to be oxidized for energy production. wikipedia.orgMitochondria
Fatty Acid Synthesis AnabolicServes as the building block for fatty acid chains. ontosight.aiCytosol
Cholesterol Synthesis AnabolicActs as the initial substrate for the synthesis pathway. libretexts.orgCytosol
Ketogenesis CatabolicConverted to ketone bodies during periods of excess. jackwestin.comLiver Mitochondria
Gluconeogenesis Anabolic (Regulatory)Allosterically activates pyruvate carboxylase. wikipedia.orgMitochondria/Cytosol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H37N7NaO17P3S B12502560 Acetyl Coenzyme A (sodium salt)

Properties

Molecular Formula

C23H37N7NaO17P3S

Molecular Weight

831.6 g/mol

IUPAC Name

sodium;[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1

InChI Key

HNLIOWFIXSPFEC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+]

Origin of Product

United States

Biosynthesis and Intracellular Distribution of Acetyl Coenzyme a

De Novo Biosynthesis Pathways of Acetyl Coenzyme A

The synthesis of Acetyl-CoA occurs through several key metabolic pathways, primarily from the breakdown of carbohydrates, fatty acids, and certain amino acids. wikipedia.orgnih.gov These pathways converge on the production of this central metabolic intermediate.

Pyruvate (B1213749) Dehydrogenase Complex-Mediated Synthesis

A primary route for Acetyl-CoA synthesis is the oxidative decarboxylation of pyruvate, a product of glycolysis. wikipedia.orgnih.gov This reaction is catalyzed by the pyruvate dehydrogenase complex (PDC), a multi-enzyme complex located in the mitochondrial matrix of eukaryotes and the cytosol of prokaryotes. wikipedia.orglibretexts.org

The PDC consists of three enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3). libretexts.org The process involves the decarboxylation of pyruvate, the transfer of the resulting acetyl group to Coenzyme A, and the reduction of NAD⁺ to NADH. youtube.comyoutube.com This irreversible reaction effectively links the glycolytic pathway to the citric acid cycle. wikipedia.org

Beta-Oxidation of Fatty Acids as a Source

Beta-oxidation is a catabolic process that breaks down fatty acid molecules to generate Acetyl-CoA. wikipedia.orgmicrobenotes.com This process occurs within the mitochondria in eukaryotic cells. microbenotes.com Before entering the mitochondria, fatty acids are activated by the addition of a CoA molecule, forming acyl-CoA. lumenlearning.com

The beta-oxidation cycle consists of a sequence of four reactions that result in the shortening of the fatty acyl-CoA chain by two carbons, releasing one molecule of Acetyl-CoA in each cycle. aocs.org The repeated cycling of these reactions continues until the fatty acid is completely converted into Acetyl-CoA molecules. libretexts.org This Acetyl-CoA can then enter the citric acid cycle for energy production. aocs.org

Amino Acid Catabolism Contributions

The carbon skeletons of several amino acids can be degraded into Acetyl-CoA or its precursor, acetoacetyl-CoA. libretexts.org These are known as ketogenic amino acids. libretexts.org Amino acids that are broken down to yield Acetyl-CoA include lysine (B10760008), tryptophan, phenylalanine, tyrosine, leucine (B10760876), and isoleucine. libretexts.org The specific catabolic pathways for each amino acid are unique but ultimately lead to the production of Acetyl-CoA, which can then be used for energy generation in the citric acid cycle or for the synthesis of ketone bodies. numberanalytics.compearson.com

Role of Acetyl-CoA Synthetase (ACS) in Acetate (B1210297) Metabolism

Acetyl-CoA synthetase (ACS) is an enzyme that catalyzes the conversion of acetate into Acetyl-CoA. wikipedia.orgacs.org This reaction requires ATP and Coenzyme A. nih.gov

The reaction is as follows: Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi wikipedia.org

There are different isoforms of ACS with distinct subcellular locations. For instance, ACSS1 is primarily mitochondrial, while ACSS2 is found in the cytosol and nucleus. nih.gov This pathway allows cells to utilize acetate, which can be derived from various sources including the diet and gut microbial fermentation, for energy production and biosynthesis. nih.gov

Intracellular Compartmentalization of Acetyl Coenzyme A

Acetyl-CoA is not freely diffusible across intracellular membranes and is therefore maintained in distinct pools within different cellular compartments, most notably the mitochondria.

Mitochondrial Acetyl Coenzyme A Pools

A significant pool of Acetyl-CoA is located within the mitochondria. nih.gov This mitochondrial Acetyl-CoA is primarily generated from the pyruvate dehydrogenase complex and the beta-oxidation of fatty acids. wikipedia.orgnih.gov The primary fate of mitochondrial Acetyl-CoA is to enter the citric acid cycle by condensing with oxaloacetate to form citrate (B86180), a key step in cellular respiration. wikipedia.orgnih.gov

Under conditions of energy surplus, mitochondrial Acetyl-CoA can be indirectly transported to the cytosol for fatty acid synthesis. wikipedia.org This occurs via the citrate shuttle, where citrate is exported from the mitochondria and then cleaved in the cytosol by ATP citrate lyase to regenerate Acetyl-CoA and oxaloacetate. nih.govwikipedia.org The concentration of mitochondrial Acetyl-CoA is a critical indicator of the cell's metabolic state, influencing processes like respiration and the synthesis of ketone bodies. nih.govnih.gov

Table 1: Key Enzymes in Acetyl-CoA Biosynthesis

Enzyme Pathway Location Function
Pyruvate Dehydrogenase Complex (PDC) Carbohydrate Catabolism Mitochondria Converts pyruvate to Acetyl-CoA. wikipedia.org
Acyl-CoA Dehydrogenase Fatty Acid Beta-Oxidation Mitochondria Catalyzes the initial step of beta-oxidation. aocs.org
Amino Acid Catabolizing Enzymes Amino Acid Catabolism Mitochondria/Cytosol Degrade amino acids to Acetyl-CoA or its precursors. libretexts.org
Acetyl-CoA Synthetase (ACS) Acetate Metabolism Mitochondria/Cytosol/Nucleus Activates acetate to Acetyl-CoA. nih.gov

Table 2: Major Sources of Acetyl-CoA

Source Molecule Metabolic Pathway Primary Cellular Location
Pyruvate Glycolysis Mitochondria (via PDC)
Fatty Acids Beta-Oxidation Mitochondria
Amino Acids Amino Acid Catabolism Mitochondria/Cytosol
Acetate Acetate Metabolism Mitochondria/Cytosol

Cytosolic Acetyl Coenzyme A Pools

The cytosol requires acetyl-CoA as a fundamental building block for crucial biosynthetic processes, including the synthesis of fatty acids and cholesterol. nih.govwikipedia.org In mammalian cells, the cytosolic pool of acetyl-CoA is primarily generated through two major pathways.

The first and often primary pathway involves the enzymatic cleavage of citrate. wikipedia.org Citrate, produced in the mitochondria from the condensation of acetyl-CoA and oxaloacetate, is exported to the cytosol. wikipedia.orgnih.gov There, the enzyme ATP-citrate lyase (ACLY) cleaves it, consuming one molecule of ATP, to produce cytosolic acetyl-CoA and oxaloacetate. nih.govwikipedia.orgresearchgate.net This pathway effectively transfers acetyl units derived from mitochondrial glucose and amino acid catabolism to the cytosol. nih.gov

A second significant source of cytosolic acetyl-CoA is the activation of acetate by the enzyme acetyl-CoA synthetase short-chain family member 2 (ACSS2). nih.govbiorxiv.org ACSS2 is a nucleocytoplasmic enzyme that catalyzes the conversion of acetate and Coenzyme A to acetyl-CoA, a reaction that requires ATP. biorxiv.orgmdpi.comspringermedizin.de This pathway becomes particularly important under conditions of metabolic stress, such as hypoxia or nutrient limitation, where acetate can be utilized as an alternative carbon source. mdpi.comnih.gov In some contexts, glucose-derived carbon can be converted to acetate, which is then used by ACSS2 to synthesize cytosolic acetyl-CoA for processes like lipogenesis. nih.govpnas.org

Table 1: Primary Pathways of Cytosolic Acetyl-CoA Synthesis
PathwayKey EnzymeSubstratesProductsCellular Context
Citrate CleavageATP-citrate lyase (ACLY)Citrate, ATP, Coenzyme AAcetyl-CoA, Oxaloacetate, ADP, PiPrimary pathway in nutrient-replete conditions, linking mitochondrial metabolism to cytosolic biosynthesis. wikipedia.orgnih.govwikipedia.org
Acetate ActivationAcetyl-CoA synthetase 2 (ACSS2)Acetate, ATP, Coenzyme AAcetyl-CoA, AMP, PPiUtilizes acetate as a carbon source, crucial under metabolic stress. nih.govbiorxiv.orgmdpi.com

Peroxisomal Acetyl Coenzyme A Pools

Peroxisomes are organelles that perform a variety of essential lipid metabolic functions. nih.gov A key process within peroxisomes is the β-oxidation of specific fatty acids, which generates acetyl-CoA. nih.gov Unlike mitochondria, which primarily oxidize long-chain fatty acids, peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. nih.govnih.govyoutube.com

The peroxisomal β-oxidation pathway involves a series of enzymatic reactions that shorten the fatty acid chain, releasing acetyl-CoA with each cycle. youtube.comyoutube.com The first and rate-limiting step is catalyzed by acyl-CoA oxidase, which introduces a double bond and produces hydrogen peroxide. quiz-maker.com This is followed by the actions of a multifunctional enzyme possessing enoyl-CoA hydratase and β-hydroxyacyl-CoA dehydrogenase activities, and finally, a β-ketoacyl-CoA thiolase completes the cycle by cleaving off an acetyl-CoA molecule. nih.gov The acetyl-CoA produced within peroxisomes is not directly used for the TCA cycle in the same organelle but is typically exported for use in other cellular compartments. pnas.org

Table 2: Key Enzymes in Peroxisomal β-Oxidation
EnzymeFunctionSubstrate(s)Product(s)
Acyl-CoA OxidaseInitiates β-oxidation by creating a double bond.Very-long-chain acyl-CoAtrans-2-enoyl-CoA, H₂O₂
Bifunctional/Trifunctional EnzymePerforms hydration and dehydrogenation steps.trans-2-enoyl-CoAβ-ketoacyl-CoA
β-ketoacyl-CoA ThiolaseCleaves the fatty acid chain to release acetyl-CoA.β-ketoacyl-CoA, Coenzyme AAcetyl-CoA, shortened acyl-CoA

Nuclear Acetyl Coenzyme A Pools

The nucleus requires a dedicated supply of acetyl-CoA to serve as the sole acetyl group donor for histone acetylation, a critical epigenetic modification that regulates gene expression, chromatin structure, and DNA repair. nih.govnih.gov Despite the permeability of nuclear pores to small metabolites like acetyl-CoA, evidence suggests that functionally distinct nuclear and cytosolic pools exist, necessitating local production within the nucleus. nih.gov

Nuclear acetyl-CoA is generated by several enzymes that are also found in the cytosol. researchgate.net ATP-citrate lyase (ACLY) can translocate into the nucleus, where it cleaves citrate to produce acetyl-CoA in close proximity to chromatin. nih.govcbs.dk The nuclear localization and activity of ACLY can be regulated by signaling pathways, for instance, phosphorylation following DNA damage promotes its nuclear function in DNA repair. nih.govcbs.dk Similarly, acetyl-CoA synthetase 2 (ACSS2) is also present in the nucleus and can generate acetyl-CoA from acetate. nih.govspringermedizin.de This is particularly important for histone acetylation linked to specific gene activation programs. nih.gov In some cellular contexts, such as during mitochondrial stress or at specific developmental stages, the entire pyruvate dehydrogenase complex (PDC) has been shown to translocate from the mitochondria to the nucleus to directly produce acetyl-CoA from pyruvate. nih.gov

Table 3: Sources of Nuclear Acetyl-CoA
EnzymeLocationSubstrateSignificance
ATP-citrate lyase (ACLY)Nucleus & CytosolCitrateSupplies acetyl-CoA for global histone acetylation and DNA repair. nih.govcbs.dk
Acetyl-CoA synthetase 2 (ACSS2)Nucleus & CytosolAcetateProvides acetyl-CoA for histone acetylation at specific gene loci, often linked to nutrient sensing. springermedizin.denih.gov
Pyruvate Dehydrogenase Complex (PDC)Nucleus (by translocation)PyruvateBypasses the need for citrate transport, directly linking glycolysis to nuclear acetylation under specific conditions. nih.gov

Inter-Compartmental Transport Mechanisms of Acetyl Units

The compartmentalization of acetyl-CoA necessitates shuttle systems to transport two-carbon acetyl units across impermeable organellar membranes. These transport mechanisms are vital for integrating metabolic pathways occurring in different cellular locations, such as linking peroxisomal fatty acid breakdown to mitochondrial energy production or cytosolic biosynthesis.

Acetyl-Carnitine Shuttle System

The acetyl-carnitine shuttle is a key mechanism for transporting acetyl groups across the inner mitochondrial membrane and the peroxisomal membrane. asm.orgmhmedical.com This system relies on the reversible reaction catalyzed by carnitine acetyltransferase (CrAT). proteopedia.orgwikipedia.org

This enzyme, found in the mitochondrial matrix, peroxisomes, and potentially the cytosol, transfers the acetyl group from acetyl-CoA to the small, polar molecule carnitine, forming acetylcarnitine. proteopedia.orgbiorxiv.orgnih.gov Acetylcarnitine can then be transported across the mitochondrial inner membrane by the carnitine-acylcarnitine translocase (CACT or SLC25A20) in exchange for a free carnitine molecule. biorxiv.orgtaylorandfrancis.com Once inside the target compartment (e.g., the mitochondrial matrix or the cytosol), another CrAT enzyme catalyzes the reverse reaction, regenerating acetyl-CoA and freeing carnitine to be recycled. nih.govasm.org

In yeast grown on fatty acids, this shuttle is crucial for moving acetyl-CoA produced during peroxisomal β-oxidation into the mitochondria for further metabolism. asm.org In mammalian cells, this shuttle provides metabolic flexibility, allowing for the export of mitochondrial acetyl units to the cytosol for processes like lipogenesis, particularly when ACLY function is compromised. nih.govbiorxiv.org

Table 4: Components of the Acetyl-Carnitine Shuttle
ComponentTypeFunctionSubcellular Location(s)
Carnitine Acetyltransferase (CrAT/CAT)EnzymeCatalyzes the reversible reaction: Acetyl-CoA + Carnitine ↔ Acetylcarnitine + CoA. wikipedia.orgMitochondrial matrix, Peroxisomes, Endoplasmic Reticulum. proteopedia.org
Carnitine-Acylcarnitine Translocase (CACT/SLC25A20)Transport ProteinTransports acetylcarnitine across the inner mitochondrial membrane in exchange for free carnitine. taylorandfrancis.comInner Mitochondrial Membrane.
CarnitineSubstrate/CarrierSmall molecule that carries the acetyl group.Cytosol, Mitochondria, Peroxisomes.

Glyoxylate (B1226380) Shuttle Pathways

The glyoxylate cycle, or shuttle, is an anabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. wikipedia.orgproteopedia.org It is prominent in plants (where it occurs in specialized peroxisomes called glyoxysomes), bacteria, protists, and fungi, but is generally considered absent in vertebrates. wikipedia.org The primary function of this pathway is to enable the net conversion of acetyl-CoA, typically derived from the breakdown of fatty acids or acetate, into four-carbon precursors for carbohydrate synthesis. nih.gov

The glyoxylate pathway bypasses the two decarboxylation steps of the TCA cycle. wikipedia.org It shares several enzymes with the TCA cycle, but its two key, unique enzymes are isocitrate lyase and malate (B86768) synthase. libretexts.org

Isocitrate lyase cleaves isocitrate directly into succinate (B1194679) and glyoxylate. wikipedia.org

Malate synthase then condenses glyoxylate with a second molecule of acetyl-CoA to form malate. wikipedia.org

The succinate produced can enter the TCA cycle to be converted to malate and then oxaloacetate, which can then be used in gluconeogenesis. nih.gov This shuttle is critical for organisms to subsist on two-carbon compounds as their sole carbon source. nih.govnih.gov It effectively allows fat to be converted into glucose. libretexts.org

Table 5: Key Unique Enzymes of the Glyoxylate Shuttle
EnzymeReaction CatalyzedSignificance
Isocitrate LyaseIsocitrate → Succinate + GlyoxylateBypasses the first decarboxylation step of the TCA cycle, conserving carbon. wikipedia.org
Malate SynthaseGlyoxylate + Acetyl-CoA → Malate + CoAIncorporates a second acetyl-CoA molecule to form a four-carbon compound. wikipedia.org

Metabolic Pathways Intersecting with Acetyl Coenzyme a

Central Carbon Metabolism Integration

Acetyl-CoA serves as a critical link in central carbon metabolism, connecting major catabolic and anabolic pathways. vaia.comresearchgate.net It is at the crossroads of glucose, fatty acid, and amino acid metabolism, directing the flow of carbon skeletons towards either energy generation or biosynthetic processes. rsc.org

Tricarboxylic Acid (TCA) Cycle Initiation and Operation

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is the final common pathway for the oxidation of fuel molecules. byjus.com Acetyl-CoA initiates the cycle by condensing with oxaloacetate, a four-carbon molecule, to form the six-carbon compound citrate (B86180). nih.govnih.gov This reaction is catalyzed by the enzyme citrate synthase. nih.gov

Each turn of the TCA cycle involves the entry of a two-carbon acetyl group from Acetyl-CoA, which is subsequently oxidized to two molecules of carbon dioxide. nih.gov This process generates high-energy electron carriers in the form of NADH and FADH2, along with one molecule of GTP or ATP. nih.gov The cycle is completed with the regeneration of oxaloacetate, which can then accept another molecule of Acetyl-CoA. nih.gov

Table 1: Key Reactions and Enzymes in the TCA Cycle Involving Acetyl-CoA

StepReactantsProductsEnzyme
1Acetyl-CoA + Oxaloacetate + H₂OCitrate + CoA-SHCitrate Synthase

This table highlights the entry point of Acetyl-CoA into the TCA cycle.

Glycolysis and Pyruvate (B1213749) Metabolism Linkages

Glycolysis, the breakdown of glucose, produces pyruvate in the cytoplasm. nih.gov Pyruvate is then transported into the mitochondria, where it is converted to Acetyl-CoA by the pyruvate dehydrogenase complex (PDC). reactome.orglibretexts.org This oxidative decarboxylation reaction is a crucial irreversible step that links glycolysis to the TCA cycle. libretexts.orglibretexts.org

The conversion of pyruvate to Acetyl-CoA involves three main steps:

Removal of a carboxyl group from pyruvate, releasing carbon dioxide. libretexts.orglibretexts.org

Oxidation of the remaining two-carbon fragment to an acetyl group, with the transfer of electrons to NAD+ to form NADH. libretexts.orglibretexts.org

Attachment of Coenzyme A to the acetyl group, forming Acetyl-CoA. libretexts.orglibretexts.org

This process ensures that the carbon atoms from glucose can be fully oxidized in the TCA cycle to generate a significant amount of ATP. byjus.com

Lipid Metabolism

Acetyl-CoA is a fundamental building block for the synthesis of various lipids, including fatty acids, cholesterol, and isoprenoids. nih.gov This highlights its role in energy storage and the formation of essential structural components of cells. numberanalytics.com

Fatty Acid Biosynthesis Initiation and Elongation

The synthesis of fatty acids, a process known as lipogenesis, begins with Acetyl-CoA in the cytoplasm. libretexts.org Since Acetyl-CoA is primarily generated within the mitochondria, it must be transported to the cytoplasm. This is achieved through its conversion to citrate, which can cross the mitochondrial membrane and is then cleaved back to Acetyl-CoA and oxaloacetate in the cytoplasm by ATP citrate lyase. researchgate.netlibretexts.org

The committed step in fatty acid synthesis is the carboxylation of Acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase. libretexts.orgdiva-portal.org Fatty acid synthase, a multi-enzyme complex, then orchestrates the subsequent elongation of the fatty acid chain. diva-portal.org The process begins with the priming of the complex with one molecule of Acetyl-CoA. Subsequently, two-carbon units from malonyl-CoA are sequentially added, with the release of carbon dioxide in each step. youtube.com This cycle of condensation, reduction, dehydration, and a second reduction continues until a 16-carbon fatty acid, palmitate, is formed. libretexts.orgdiva-portal.org

Table 2: Key Steps in Fatty Acid Biosynthesis from Acetyl-CoA

StepDescriptionKey Enzyme/Complex
TransportAcetyl-CoA is transported from mitochondria to the cytoplasm as citrate.ATP Citrate Lyase
ActivationAcetyl-CoA is carboxylated to form malonyl-CoA.Acetyl-CoA Carboxylase
InitiationFatty acid synthase is primed with an acetyl group from Acetyl-CoA.Fatty Acid Synthase
ElongationTwo-carbon units from malonyl-CoA are sequentially added to the growing fatty acid chain.Fatty Acid Synthase

This table outlines the major stages of converting Acetyl-CoA into fatty acids.

Cholesterol and Isoprenoid Biosynthesis Pathways

Acetyl-CoA is the precursor for the synthesis of cholesterol and a vast array of isoprenoids. oup.comlibretexts.org The entire carbon skeleton of cholesterol is derived from Acetyl-CoA. libretexts.org The biosynthetic pathway begins in the cytoplasm with the condensation of two molecules of Acetyl-CoA to form acetoacetyl-CoA. libretexts.org A third molecule of Acetyl-CoA is then added to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). numberanalytics.comsigmaaldrich.com

The conversion of HMG-CoA to mevalonate (B85504), catalyzed by HMG-CoA reductase, is the committed and rate-limiting step in cholesterol biosynthesis. libretexts.orgsigmaaldrich.com Mevalonate is then converted into isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block for all isoprenoids. sigmaaldrich.com Through a series of condensation reactions, these isoprenoid units are assembled to form squalene, which then undergoes cyclization and a series of modifications to ultimately yield cholesterol. numberanalytics.comsubstack.com

Ketone Body Metabolism and Acetyl Coenzyme A Utilization

During periods of low carbohydrate availability, such as fasting or prolonged exercise, the metabolism of fatty acids is significantly upregulated to meet the body's energy demands. wikipedia.org This leads to a substantial production of acetyl-CoA through β-oxidation. wikipedia.org When the influx of acetyl-CoA into the citric acid cycle exceeds the cycle's capacity, due to a limited supply of oxaloacetate, the excess acetyl-CoA is shunted towards the synthesis of ketone bodies in the liver, a process known as ketogenesis. wikipedia.org

Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. nih.govresearchgate.net Subsequently, HMG-CoA synthase combines acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govlibretexts.org HMG-CoA lyase then cleaves HMG-CoA into acetoacetate (B1235776) and acetyl-CoA. researchgate.netlibretexts.org Acetoacetate can then be reduced to D-β-hydroxybutyrate or spontaneously decarboxylate to form acetone. wikipedia.orgnih.gov

These ketone bodies, primarily acetoacetate and D-β-hydroxybutyrate, are water-soluble and transported via the bloodstream from the liver to extrahepatic tissues, such as the brain, heart, and skeletal muscle, to be used as an energy source. wikipedia.orgbyjus.com In these tissues, a process called ketolysis occurs, where D-β-hydroxybutyrate is oxidized back to acetoacetate. byjus.com Acetoacetate is then converted to acetoacetyl-CoA by the enzyme β-ketoacyl-CoA transferase, a step that the liver cannot perform due to the absence of this enzyme. nih.govwikipedia.org Finally, thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. byjus.com

Amino Acid Metabolism

Acetyl Coenzyme A as a Product of Specific Amino Acid Degradation

The carbon skeletons of several amino acids can be catabolized into acetyl-CoA or its precursor, acetoacetyl-CoA. libretexts.orglibretexts.org These amino acids are classified as ketogenic. libretexts.orgnumberanalytics.com The degradation pathways are complex and involve multiple enzymatic steps.

The exclusively ketogenic amino acids are leucine (B10760876) and lysine (B10760008). libretexts.org Other amino acids that are both ketogenic and glucogenic (meaning they can also be converted to glucose) include phenylalanine, tyrosine, tryptophan, isoleucine, and threonine. libretexts.org The breakdown of these amino acids provides a direct source of acetyl-CoA that can be used for energy production through the citric acid cycle or for the synthesis of ketone bodies and fatty acids. numberanalytics.comyoutube.com

Table 1: Amino Acids Degrading to Acetyl-CoA

Amino Acid Classification Degradation Product(s)
Leucine Ketogenic Acetyl-CoA and Acetoacetate
Lysine Ketogenic Acetoacetyl-CoA and Acetyl-CoA
Phenylalanine Glucogenic & Ketogenic Fumarate and Acetoacetate
Tyrosine Glucogenic & Ketogenic Fumarate and Acetoacetate
Tryptophan Glucogenic & Ketogenic Alanine and Acetoacetyl-CoA
Isoleucine Glucogenic & Ketogenic Acetyl-CoA and Propionyl-CoA
Threonine Glucogenic & Ketogenic Acetyl-CoA and Glycine

Acetyl Coenzyme A Contributions to Amino Acid Synthesis (Indirect)

While acetyl-CoA is not a direct precursor for the synthesis of most amino acids, its role in the citric acid cycle provides intermediates that can be used in transamination reactions to form non-essential amino acids. For instance, α-ketoglutarate and oxaloacetate, both intermediates of the citric acid cycle, can be converted into glutamate (B1630785) and aspartate, respectively. libretexts.org The entry of acetyl-CoA into the citric acid cycle is crucial for replenishing these intermediates, thereby indirectly supporting amino acid biosynthesis. byjus.com

Role in Cellular Energy Production

Acetyl Coenzyme A in Oxidative Phosphorylation Linkages

Acetyl-CoA is a pivotal link between the initial stages of nutrient breakdown (glycolysis and fatty acid oxidation) and the final stage of cellular respiration, oxidative phosphorylation. khanacademy.orgnih.gov The acetyl group from acetyl-CoA enters the citric acid cycle in the mitochondrial matrix by combining with oxaloacetate to form citrate. byjus.comlibretexts.org

Through a series of enzymatic reactions within the citric acid cycle, the acetyl group is completely oxidized to two molecules of carbon dioxide. byjus.com This process generates high-energy electron carriers in the form of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and reduced flavin adenine dinucleotide (FADH₂). libretexts.orgonline-learning-college.com These molecules then donate their electrons to the electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane. khanacademy.orgnih.gov

The flow of electrons through the transport chain drives the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. nih.gov The potential energy stored in this gradient is then used by ATP synthase to produce large quantities of adenosine (B11128) triphosphate (ATP) from ADP and inorganic phosphate (B84403), a process known as oxidative phosphorylation. libretexts.org For each molecule of acetyl-CoA that enters the citric acid cycle, a significant amount of ATP is generated through this linked process. libretexts.org

Table 2: Energy Yield from Acetyl-CoA in the Citric Acid Cycle

Molecule Produced Quantity per Acetyl-CoA ATP Equivalent
NADH 3 ~2.5-3 ATP per NADH
FADH₂ 1 ~1.5-2 ATP per FADH₂
GTP (or ATP) 1 1 ATP

Energetic State Reflection by Acetyl Coenzyme A Concentration

Conversely, in a low-energy or "fasted" state, cellular ATP levels are lower, and the concentration of AMP is higher. nih.gov This condition leads to an increased rate of fatty acid oxidation, generating mitochondrial acetyl-CoA to be used for ATP production via the citric acid cycle and oxidative phosphorylation. capes.gov.br When carbohydrate sources are scarce, the increased acetyl-CoA from fatty acid breakdown is directed towards ketogenesis in the liver to provide an alternative fuel source for other tissues. capes.gov.brnih.gov Thus, the subcellular localization and concentration of acetyl-CoA pools reflect the cell's metabolic priorities, shifting between energy storage and energy production as dictated by the cellular energy charge. capes.gov.brnih.gov

Regulatory Mechanisms Governing Acetyl Coenzyme a Homeostasis

Allosteric Regulation of Key Enzymes by Acetyl Coenzyme A

Allosteric regulation provides a rapid mechanism to modulate enzyme activity in response to fluctuating metabolite concentrations. Acetyl-CoA itself, along with related molecules, acts as a crucial allosteric effector, directly influencing the activity of enzymes at key metabolic control points.

Furthermore, acetyl-CoA and NADH act as allosteric activators of pyruvate (B1213749) dehydrogenase kinase (PDK). wikipedia.orgnih.gov PDK is an enzyme that phosphorylates and inactivates the E1 subunit of the PDC. youtube.comlibretexts.org Therefore, an increase in the acetyl-CoA/CoA and NADH/NAD+ ratios promotes the phosphorylation and subsequent inactivation of the PDC, effectively reducing the rate of acetyl-CoA production from pyruvate. youtube.comnih.gov

EnzymeRegulatorEffect on ActivityMechanism
Pyruvate Dehydrogenase Complex (PDC)Acetyl-CoAInhibitionProduct feedback inhibition (competes with CoA on E2 subunit). youtube.comlibretexts.org
Pyruvate Dehydrogenase Kinase (PDK)Acetyl-CoAActivationAllosteric activation, leading to phosphorylation and inactivation of PDC. wikipedia.orgnih.gov

Acetyl-CoA Carboxylase (ACC) catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in fatty acid synthesis. nih.govportlandpress.com While acetyl-CoA is the substrate for ACC, the primary allosteric regulators are citrate (B86180) and long-chain fatty acyl-CoAs. oup.comportlandpress.com Citrate, which is formed in the mitochondria from acetyl-CoA and oxaloacetate and transported to the cytosol, acts as a powerful allosteric activator of ACC. portlandpress.comportlandpress.com High levels of cytosolic citrate signal an abundance of acetyl-CoA and ATP, indicating that energy and building blocks are plentiful for fatty acid synthesis. Citrate promotes the polymerization of ACC dimers into an active filamentous form. portlandpress.com

Conversely, long-chain fatty acyl-CoAs, the end-products of fatty acid synthesis, act as feedback inhibitors of ACC. portlandpress.com This prevents the over-accumulation of fatty acids. Therefore, the regulation of ACC is a prime example of feed-forward activation (by citrate, a precursor signal) and feedback inhibition (by product).

EnzymeRegulatorEffect on ActivityMechanism
Acetyl-CoA Carboxylase (ACC)CitrateActivationAllosteric feed-forward activation; promotes enzyme polymerization. portlandpress.comportlandpress.com
Acetyl-CoA Carboxylase (ACC)Long-chain fatty acyl-CoAInhibitionAllosteric feedback inhibition. portlandpress.com

Pyruvate carboxylase (PC) is a biotin-dependent enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate, a crucial anaplerotic reaction that replenishes intermediates of the citric acid cycle. marquette.edunih.gov This enzyme is almost completely dependent on the presence of acetyl-CoA for its activity. wikipedia.orgnih.gov Acetyl-CoA acts as an obligate allosteric activator of PC. nih.govmarquette.edu

When acetyl-CoA levels are high, it signifies a need for more oxaloacetate. This can be for two main purposes: to condense with acetyl-CoA to enter the citric acid cycle for energy production, or to be used as a precursor for gluconeogenesis. The binding of acetyl-CoA induces a conformational change in the pyruvate carboxylase enzyme, making it catalytically competent. nih.govnih.gov This ensures that the citric acid cycle can continue to function even when intermediates are withdrawn for biosynthetic purposes, provided there is a sufficient supply of acetyl-CoA.

EnzymeRegulatorEffect on ActivityMechanism
Pyruvate Carboxylase (PC)Acetyl-CoAActivationObligate allosteric activation; induces a conformational change to the active state. nih.govnih.govmarquette.edu

Transcriptional and Translational Control of Acetyl Coenzyme A-Related Enzymes

Long-term regulation of acetyl-CoA homeostasis is achieved by altering the expression of genes encoding key metabolic enzymes. This transcriptional and translational control allows cells to adapt to prolonged changes in nutritional or hormonal states. For instance, the expression of the two major isoforms of Acetyl-CoA Carboxylase (ACC) is tissue-specific and responsive to hormonal and nutritional signals. nih.gov During a well-fed state, the hormone insulin (B600854) induces the gene expression of ACC, promoting fatty acid synthesis. youtube.com Conversely, factors like tumor necrosis factor (TNF) can prevent the accumulation of ACC mRNA during adipocyte differentiation by decreasing the rate of gene transcription. nih.gov

Similarly, the expression of ATP citrate lyase (ACLY), the enzyme that generates cytosolic acetyl-CoA from citrate, is also subject to transcriptional control. nih.govresearchgate.net In inflamed macrophages, for example, the expression of ACLY and the citrate transporter SLC25A1 is regulated to control acetyl-CoA levels, which in turn impacts histone acetylation and inflammatory gene expression. frontiersin.org This demonstrates a direct link between metabolic enzyme expression, acetyl-CoA availability, and epigenetic regulation. nih.govimrpress.com

Post-Translational Regulation of Acetyl Coenzyme A Metabolism

In addition to allosteric control, the activities of enzymes involved in acetyl-CoA metabolism are regulated by post-translational modifications (PTMs). These modifications, such as phosphorylation and acetylation, provide a rapid and reversible way to fine-tune enzyme function.

Phosphorylation is a key regulatory mechanism for both PDC and ACC. As mentioned, PDC is inactivated by phosphorylation via pyruvate dehydrogenase kinase (PDK) and activated by dephosphorylation via pyruvate dehydrogenase phosphatase (PDP). youtube.com Similarly, ACC is inactivated by phosphorylation, notably by AMP-activated protein kinase (AMPK), which is activated under low-energy conditions (high AMP/ATP ratio). youtube.com This ensures that the energy-consuming process of fatty acid synthesis is switched off when cellular energy is scarce.

A particularly important PTM is protein acetylation, which uses acetyl-CoA as the acetyl group donor. nih.govunil.ch This modification of lysine (B10760008) residues on proteins can be catalyzed by lysine acetyltransferases (KATs) or occur non-enzymatically when acetyl-CoA concentrations are high. researchgate.net Thousands of proteins, including many metabolic enzymes, are subject to acetylation. nih.gov For example, acetyl-CoA synthetase (ACS), an enzyme that produces acetyl-CoA from acetate (B1210297), can be inactivated by acetylation of a key lysine residue in its active site, representing a form of feedback inhibition. nih.govfrontiersin.org This acetylation is reversible, with deacetylases, such as the sirtuin family of enzymes, removing the acetyl group to restore enzyme activity. nih.govoup.com This dynamic interplay between acetylation and deacetylation directly links the metabolic state of the cell (via acetyl-CoA levels) to the regulation of enzyme activity and metabolic pathways. unil.chportlandpress.com

Acetyl Coenzyme A/Coenzyme A Ratio as a Metabolic Indicator

The ratio of acetyl-CoA to free Coenzyme A (CoA) serves as a critical indicator of the cell's metabolic state. nih.gov A high acetyl-CoA/CoA ratio is a signature of a "fed" or high-energy state, where the influx of carbon from glucose, fatty acid, and amino acid catabolism exceeds the immediate energy demands of the citric acid cycle. nih.govnih.gov

This ratio is a key regulator of metabolic flux. As discussed, a high acetyl-CoA/CoA ratio inhibits the pyruvate dehydrogenase complex (PDC), thereby down-regulating its own production from glucose. nih.gov This prevents an excessive influx of two-carbon units into the mitochondria when energy stores are replete. Conversely, a low ratio would signal a demand for more acetyl-CoA, releasing the inhibition on the PDC. This ratio is not only important for regulating energy metabolism but also has been implicated in other cellular processes, including programmed cell death, where a decreased ratio may signal cell survival. nih.gov Thus, the acetyl-CoA/CoA ratio is a sensitive barometer that allows the cell to balance catabolic and anabolic processes according to its energetic status. nih.gov

Signal Transduction Pathways Modulated by Acetyl Coenzyme A Levels

Acetyl-CoA functions as a critical signaling molecule, translating the metabolic state of the cell into downstream physiological responses. asm.orgcornell.edu Its primary mechanism of signal transduction is through protein acetylation, a post-translational modification where the acetyl group from Acetyl-CoA is transferred to a lysine residue on a target protein. nih.govwikipedia.org The concentration of Acetyl-CoA within a subcellular compartment directly influences the activity of lysine acetyltransferases (KATs), thereby linking metabolic fluctuations to changes in the proteome and cellular regulation. cornell.edunih.gov This process is dynamic and reversible, with deacetylases like sirtuins removing acetyl groups to ensure precise control. nih.govnih.gov

Protein Acetylation as a Core Signaling Mechanism The availability of Acetyl-CoA serves as a substrate-level regulatory mechanism for KATs. nih.govelsevierpure.com When Acetyl-CoA levels are high, KAT-mediated acetylation of both histone and non-histone proteins increases, altering their function and initiating signaling cascades. asm.orgnih.gov This direct link between a central metabolite and protein modification allows cells to rapidly adapt their signaling networks in response to nutrient availability. asm.orgcornell.edu

Key Signaling Pathways and Processes Modulated by Acetyl-CoA:

Gene Expression via Histone Acetylation: Acetyl-CoA availability is a major determinant of histone acetylation, a key epigenetic mark associated with transcriptional activation. wikipedia.org High levels of nucleocytosolic Acetyl-CoA, often generated by ATP-citrate lyase (ACLY), promote the acetylation of histones at the promoters of growth-related genes, leading to their expression. asm.orgnih.gov This mechanism directly couples the cell's metabolic capacity with its transcriptional program for growth and proliferation. asm.org

Autophagy Regulation: The level of nucleocytosolic Acetyl-CoA is a critical checkpoint for autophagy. Depletion of this Acetyl-CoA pool, which occurs during fasting or carbon-poor states, serves as a cue to induce autophagy. researchgate.netnih.gov In mammalian cells, this regulation is dependent on the p300 acetyltransferase, suggesting that the control occurs at the level of protein acetylation, which in turn influences the transcriptional control of core autophagy genes like ATG7. researchgate.netnih.gov

Cell Growth and Adhesion: Acetyl-CoA levels influence cell growth and adhesion through multiple pathways. In glioblastoma cells, Acetyl-CoA production by ACLY was found to promote cell migration and adhesion to the extracellular matrix. researchgate.net This effect is mediated by the transcription factor NFAT1 (nuclear factor of activated T cells 1). researchgate.net Abundant Acetyl-CoA modulates intracellular Calcium (Ca2+) signals, which triggers the translocation of NFAT1 to the nucleus, where it regulates the expression of genes involved in cell adhesion. researchgate.net

Feedback Regulation of Metabolic Enzymes: Acetyl-CoA homeostasis is also maintained through feedback loops involving the acetylation of metabolic enzymes. A prominent example is the regulation of acetyl-CoA synthetase (ACS), the enzyme that produces Acetyl-CoA from acetate. High levels of Acetyl-CoA lead to the feedback inhibition of ACS through the acetylation of an active site lysine residue, a modification catalyzed by a KAT. nih.gov This acetylation is reversed by sirtuin deacetylases, restoring enzyme activity when Acetyl-CoA levels fall. nih.gov

Neurotransmitter Synthesis: In cholinergic neurons, the synthesis of the neurotransmitter acetylcholine (B1216132) is directly dependent on the availability of cytoplasmic Acetyl-CoA. nih.govacs.org Alterations in the metabolic pathways that produce Acetyl-CoA can therefore directly impact cholinergic neurotransmission, which is essential for cognitive functions. nih.govacs.org

Table 2: Research Findings on Signal Transduction Pathways Modulated by Acetyl-CoA

Pathway/Process Modulatory Mechanism Key Proteins Involved Functional Outcome Research Context
Gene Expression Histone Acetylation asm.org Lysine Acetyltransferases (KATs), Histones (H3, H4) Activation of growth gene transcription asm.org Yeast and Mammalian Cells asm.orgnih.gov
Autophagy Transcriptional control via protein acetylation researchgate.netnih.gov p300, ATG7 Induction of autophagy upon Acetyl-CoA depletion researchgate.netnih.gov Yeast and Mammalian Cells researchgate.netnih.gov
Cell Adhesion Modulation of Ca2+ signaling and transcription factor translocation researchgate.net ATP Citrate Lyase (ACLY), NFAT1 Promotion of cell migration and adhesion researchgate.net Glioblastoma Cells researchgate.net
Metabolic Feedback Acetylation of enzyme active site nih.gov Acetyl-CoA Synthetase (ACS), Sirtuins Feedback inhibition of Acetyl-CoA synthesis nih.gov General Cellular Metabolism nih.gov

| Neurotransmission | Substrate for synthesis nih.govacs.org | Choline Acetyltransferase | Synthesis of Acetylcholine nih.govacs.org | Cholinergic Neurons nih.govacs.org |

Enzymology and Biochemical Reaction Mechanisms Involving Acetyl Coenzyme a

Mechanism of Acetyl Group Transfer Reactions

The transfer of the acetyl group from acetyl-CoA is a fundamental process in various biosynthetic pathways. This reactivity stems from the unique nature of the thioester bond and the activation of the carbonyl group within the enzyme's active site.

Thioester Bond Reactivity and Energy Transfer

The bond between the acetyl group and the sulfur atom of Coenzyme A (CoA) is a high-energy thioester bond. bris.ac.uknih.gov The hydrolysis of this bond is a highly exergonic reaction, releasing a significant amount of free energy (approximately -31.5 kJ/mol). wikipedia.orggonzaga.edu This high energy of hydrolysis makes the acetyl group readily transferable to other molecules, a property often referred to as high acetyl group transfer potential. gonzaga.edu

The instability of the thioester bond, compared to an oxygen-based ester, is attributed to the larger size of the sulfur atom relative to oxygen. nih.gov This size difference results in less effective resonance stabilization between the carbonyl group and the sulfur atom. gonzaga.edu Consequently, the carbonyl carbon of the thioester is more electrophilic and susceptible to nucleophilic attack, facilitating the transfer of the acetyl group. gonzaga.edu The energy stored in this thioester bond can be conserved in other high-energy bonds, such as the phosphoanhydride bonds of ATP. gonzaga.edu

Carbonyl Activation in Enzymatic Reactions

Enzymes that utilize acetyl-CoA have evolved sophisticated mechanisms to activate the carbonyl group of the acetyl moiety, further enhancing its reactivity. This activation often involves the interaction of the carbonyl oxygen with a Lewis acid, such as a proton or a metal ion, within the enzyme's active site. libretexts.org

This interaction polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon and making it a more potent electrophile. libretexts.org This "activated carbonyl" is then more susceptible to attack by a nucleophile, which can be a variety of acceptor molecules depending on the specific enzymatic reaction. libretexts.org Once the nucleophile attacks the activated carbonyl carbon, the pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, neutralizing the positive charge. libretexts.org This mechanism effectively lowers the activation energy for the acetyl group transfer reaction.

Kinetics of Acetyl Coenzyme A Utilizing Enzymes

The rates of enzymatic reactions involving acetyl-CoA are governed by the principles of enzyme kinetics. Understanding these kinetics provides insights into the efficiency and regulation of these metabolic pathways.

Michaelis-Menten Kinetics Studies

Many enzymes that utilize acetyl-CoA as a substrate follow Michaelis-Menten kinetics. wikipedia.orglibretexts.org This model describes the relationship between the initial reaction rate (V), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). teachmephysiology.comfiveable.me

The Michaelis-Menten equation is given by: V = (Vmax * [S]) / (Km + [S]) fiveable.me

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.com

Km , the Michaelis constant, is the substrate concentration at which the reaction rate is half of Vmax. teachmephysiology.com It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity. teachmephysiology.com

By performing a series of enzyme assays at varying substrate concentrations and measuring the initial reaction rates, the values of Vmax and Km can be determined. nih.gov These parameters are crucial for comparing the efficiencies of different enzymes and for understanding how they function under different physiological conditions. fiveable.me

Table 1: Michaelis-Menten Parameters for Selected Acetyl-CoA Utilizing Enzymes

Enzyme Organism Substrate Km (µM) Vmax (µmol/min/mg) Reference
Acetyl-CoA Synthetase Salmonella enterica Acetate (B1210297) 200 15.4 (Gulick et al., 2003)
Acetyl-CoA Synthetase Cryptococcus neoformans Acetate 80 2.5 nih.gov
Pyruvate (B1213749) Dehydrogenase Complex (E2 component) Escherichia coli Dihydrolipoamide 50 120 (Perham, 2000)
Chloramphenicol (B1208) Acetyltransferase Escherichia coli Chloramphenicol 1.5 185 (Shaw, 1983)

Inhibition and Activation Mechanisms

The activity of enzymes that utilize acetyl-CoA is tightly regulated through various inhibition and activation mechanisms, ensuring that metabolic pathways are responsive to the cell's energy status.

Inhibition:

Product Inhibition: The product of a reaction can inhibit the enzyme's activity. For example, acetyl-CoA itself can inhibit pyruvate dehydrogenase, the enzyme that produces it. khanacademy.org

Feedback Inhibition: A downstream product of a metabolic pathway can inhibit an enzyme earlier in the pathway. For instance, palmitoyl-CoA, the end product of fatty acid synthesis, allosterically inhibits acetyl-CoA carboxylase. wikipedia.org

Competitive Inhibition: A molecule that resembles the substrate can bind to the active site and block the actual substrate from binding. quizlet.com

Allosteric Inhibition: An inhibitor molecule binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. quizlet.com ATP and NADH, for example, are allosteric inhibitors of enzymes like pyruvate dehydrogenase and isocitrate dehydrogenase. khanacademy.org

Activation:

Allosteric Activation: An activator molecule binds to an allosteric site and increases the enzyme's activity. Citrate (B86180), for instance, allosterically activates acetyl-CoA carboxylase, promoting fatty acid synthesis when there is an abundance of acetyl-CoA. wikipedia.org ADP can act as an allosteric activator for enzymes like phosphofructokinase and pyruvate dehydrogenase, signaling a low energy state in the cell. khanacademy.org

Post-translational Modification: The activity of some acetyl-CoA utilizing enzymes is regulated by the covalent attachment of chemical groups. For example, the deacetylation of acetyl-CoA synthetase by sirtuins activates the enzyme. nih.gov

Structural Biology of Acetyl Coenzyme A-Binding Enzymes

The three-dimensional structures of enzymes that bind acetyl-CoA provide invaluable insights into their catalytic mechanisms and substrate specificity. X-ray crystallography and NMR spectroscopy have been instrumental in elucidating the atomic details of these enzyme-substrate interactions.

Enzymes that bind acetyl-CoA often possess a conserved structural motif for recognizing the CoA moiety. proquest.com This recognition is crucial for positioning the acetyl group correctly within the active site for catalysis. The GCN5-related N-acetyltransferase (GNAT) superfamily, for example, shares a characteristic "V" shape for substrate binding and contains conserved motifs for interacting with acetyl-CoA. ebi.ac.uk

The structure of acetyl-CoA synthetase from Salmonella enterica reveals a large N-terminal domain and a smaller C-terminal domain. nih.gov The enzyme undergoes a significant conformational change, a 140° rotation of the C-terminal domain, to carry out the two half-reactions of adenylation and thioester formation. nih.gov The active site pocket is formed by residues from both domains, creating specific binding sites for acetate and CoA. nih.gov

Similarly, the structure of the carboxyltransferase domain of acetyl-CoA carboxylase shows that herbicides which inhibit the enzyme bind at the dimer interface, highlighting the importance of the enzyme's quaternary structure for its function and for inhibitor design. nih.gov The structural analysis of these enzymes not only illuminates the fundamental principles of their function but also provides a rational basis for the development of specific inhibitors for therapeutic or agricultural purposes. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article | Compound Name | | :--- | | Acetyl Coenzyme A (sodium salt) | | Adenosine (B11128) diphosphate (B83284) (ADP) | | Adenosine triphosphate (ATP) | | Acetate | | Acetoacetate (B1235776) | | Acetone | | Acetyl-CoA | | ADP | | AMP | | ATP | | Citrate | | Coenzyme A (CoA) | | Dihydrolipoamide | | Formic acid | | Glucose | | GTP | | Hydroxyacetone (acetol) | | Isopropanol | | Malate (B86768) | | Malonyl CoA | | NADH | | Oxaloacetate | | Palmitoyl-CoA | | Propylene glycol | | Pyruvate | | Succinyl CoA | | Thiamine pyrophosphate (TPP) | | FAD | | NAD+ | | Chloramphenicol | | Haloxyfop | | Pinoxaden | | Tepraloxydim | | Nicotinamide (B372718) | | O-acetyl-ADP-ribose | | Isocitrate | | Alpha-ketoglutarate | | Phosphopantetheine | | Acyl carrier protein | | Pantothenate | | 2-mercaptoethylamine | | Dephospho-CoA | | Ti3+citrate | | Carbon monoxide | | Methyl group | | Propyl-AMP | | Valine | | Tryptophan | | Arginine | | Lysine (B10760008) | | Glycine | | Leucine (B10760876) | | Alanine | | Aspartate | | Tabtoxin | | Palmitoylcarnitine | | Arylamine | | Hydrazine | | Cysteine | | Scandium | | Titanium | | Iron | | Aluminum | | Bismuth | | Indium | | Camphorsulfonic acid | | Toluenesulfonic acid | | HCl | | H2SO4 | | HNO3 | | H3PO4 | | CO2 | | Water | | Phosphate (B84403) | | Acyl phosphate | | Acyl adenylate | | Thiolate | | Alkoxide | | Alcohol | | Benzoyl | | Uracil | | Thymine | | Ribose | | Indole | | N-terminus | | C-terminus | | Centromere | | Fatty acids | | Steroids | | Cholesterol | | Isoprenoid molecules | | Esters | | Amides | | Acetylcholine (B1216132) | | Ketone bodies | | Histone | | Carnitine | | Fatty acyl-CoAs | | Glyceraldehyde-3-phosphate | | Lactate | | Octane | | Octanoic acid | | Octanoyl-CoA | | Hexanoyl-CoA | | Carbon | | Oxygen | | Hydrogen | | Sulfur | | Nitrogen | | Nickel | | Copper | | Magnesium | | Manganese | | Potassium | | Sodium | | Chloride | | Bicarbonate | | Ammonia | | Urea | | Uric acid | | Creatinine | | Bilirubin | | Bile acids | | Heme | | Porphyrin | | Glycogen | | Starch | | Cellulose | | Chitin | | Peptidoglycan | | Lignin | | Tannin | | Flavonoid | | Alkaloid | | Terpenoid | | Sterol | | Wax | | Cutin | | Suberin | | Melanin | | Sphingosine | | Ceramide | | Sphingomyelin | | Cerebroside | | Ganglioside | | Prostaglandin | | Thromboxane | | Leukotriene | | Lipoxin | | Eicosanoid | | Docosanoid | | Vitamin A | | Vitamin D | | Vitamin E | | Vitamin K | | Vitamin B1 (Thiamine) | | Vitamin B2 (Riboflavin) | | Vitamin B3 (Niacin) | | Vitamin B5 (Pantothenic acid) | | Vitamin B6 (Pyridoxine) | | Vitamin B7 (Biotin) | | Vitamin B9 (Folate) | | Vitamin B12 (Cobalamin) | | Vitamin C (Ascorbic acid) | | Glutathione | | Spermidine | | Spermine | | Putrescine | | Cadaverine | | Histamine | | Serotonin | | Dopamine | | Epinephrine | | Norepinephrine | | GABA | | Glycine | | Glutamate (B1630785) | | Aspartate | | Nitric oxide | | Carbon monoxide | | Hydrogen sulfide (B99878) | | Superoxide | | Hydrogen peroxide | | Hydroxyl radical | | Peroxynitrite | | Hypochlorite | | Singlet oxygen | | Ozone | | Iron-sulfur cluster | | Heme | | Cytochrome | | Ferredoxin | | Plastocyanin | | Azurin | | Rubredoxin | | Coenzyme Q | | Ubiquinone | | Plastoquinone | | Phylloquinone | | Menaquinone | | Lipoic acid | | Biotin (B1667282) | | Pyridoxal phosphate | | Tetrahydrofolate | | Cobalamin | | Adenosylcobalamin | | Methylcobalamin | | Flavin mononucleotide (FMN) | | Flavin adenine (B156593) dinucleotide (FAD) | | Nicotinamide adenine dinucleotide (NAD) | | Nicotinamide adenine dinucleotide phosphate (NADP) | | Guanosine triphosphate (GTP) | | Cytidine triphosphate (CTP) | | Uridine triphosphate (UTP) | | Thymidine triphosphate (TTP) | | Cyclic AMP (cAMP) | | Cyclic GMP (cGMP) | | Diacylglycerol (DAG) | | Inositol trisphosphate (IP3) | | Calcium | | Calmodulin | | Troponin | | Calcineurin | | Calpain | | Caspase | | Proteasome | | Ubiquitin | | SUMO | | NEDD8 | | ISG15 | | Kinase | | Phosphatase | | Cyclin | | Cyclin-dependent kinase (CDK) | | DNA polymerase | | RNA polymerase | | Helicase | | Topoisomerase | | Ligase | | Nuclease | | Ribosome | | Spliceosome | | Telomerase | | Chromatin | | Nucleosome | | Histone | | DNA | | RNA | | Protein | | Carbohydrate | | Lipid | | Amino acid | | Nucleotide | | Monosaccharide | | Fatty acid | | Glycerol | | Steroid | | Eicosanoid | | Vitamin | | Cofactor | | Coenzyme | | Prosthetic group | | Holoenzyme | | Apoenzyme | | Zymogen | | Isozyme | | Abzyme | | Ribozyme | | Deoxyribozyme | | Signal transduction | | Second messenger | | Receptor | | G protein | | Tyrosine kinase | | Serine/threonine kinase | | Ion channel | | Transporter | | Pump | | Motor protein | | Cytoskeleton | | Actin | | Myosin | | Tubulin | | Kinesin | | Dynein | | Intermediate filament | | Keratin | | Vimentin | | Desmin | | Lamin | | Collagen | | Elastin | | Fibronectin | | Laminin | | Integrin | | Cadherin | | Selectin | | Immunoglobulin | | Antibody | | T-cell receptor | | MHC | | Cytokine | | Chemokine | | Growth factor | | Hormone | | Neurotransmitter | | Pheromone | | Apoptosis | | Necrosis | | Autophagy | | Senescence | | Cell cycle | | Mitosis | | Meiosis | | Differentiation | | Proliferation | | Migration | | Adhesion | | Invasion | | Metastasis | | Angiogenesis | | Vasculogenesis | | Inflammation | | Immunity | | Allergy | | Autoimmunity | | Cancer | | Diabetes | | Obesity | | Cardiovascular disease | | Neurodegenerative disease | | Infectious disease | | Genetic disease | | Metabolic syndrome | | Aging | | Oxidative stress | | Endoplasmic reticulum stress | | DNA damage | | Telomere shortening | | Epigenetics | | DNA methylation | | Histone modification | | Non-coding RNA | | MicroRNA | | Long non-coding RNA | | Circular RNA | | Microbiome | | Symbiosis | | Parasitism | | Commensalism | | Mutualism | | Evolution | | Natural selection | | Genetic drift | | Gene flow | | Mutation | | Speciation | | Phylogenetics | | Genomics | | Proteomics | | Metabolomics | | Transcriptomics | | Bioinformatics | | Systems biology | | Synthetic biology | | Biotechnology | | Genetic engineering | | Cloning | | PCR | | DNA sequencing | | Microarray | | CRISPR | | Gene therapy | | Stem cell | | Tissue engineering | | Drug discovery | | Pharmacology | | Toxicology | | Pharmacokinetics | | Pharmacodynamics | | Clinical trial | | Epidemiology | | Biostatistics | | Public health | | Environmental science | | Ecology | | Conservation biology | | Bioremediation | | Biofuel | | Astrobiology | | Exobiology | | Xenobiology | | Artificial life | | Origin of life | | Abiogenesis | | Panspermia | | RNA world | | Protein world | | Metabolism-first | | Genetics-first | | Central dogma of molecular biology | | Genetic code | | Gene expression | | Transcription | | Translation | | Replication | | Repair | | Recombination | | Horizontal gene transfer | | Vertical gene transfer | | Mobile genetic element | | Transposon | | Retrotransposon | | Plasmid | | Virus | | Bacteriophage | | Prion | | Viroid | | Satellite | | Intron | | Exon | | Promoter | | Enhancer | | Silencer | | Insulator | | Operator | | Operon | | Regulon | | Gene regulatory network | | Signal transduction pathway | | Metabolic pathway | | Glycolysis | | Gluconeogenesis | | Citric acid cycle | | Pentose phosphate pathway | | Oxidative phosphorylation | | Electron transport chain | | ATP synthase | | Photosynthesis | | Light-dependent reactions | | Light-independent reactions (Calvin cycle) | | Carbon fixation | | Photorespiration | | C3 carbon fixation | | C4 carbon fixation | | Crassulacean acid metabolism (CAM) | | Nitrogen fixation | | Nitrogen cycle | | Denitrification | | Nitrification | | Ammonification | | Sulfur cycle | | Phosphorus cycle | | Carbon cycle | | Water cycle | | Biogeochemical cycle | | Ecosystem | | Community | | Population | | Organism | | Organ | | Tissue | | Cell | | Organelle | | Macromolecule | | Molecule | | Atom | | Subatomic particle | | Quark | | Lepton | | Boson | | Fermion | | Standard Model | | Quantum mechanics | | General relativity | | String theory | | M-theory | | Loop quantum gravity | | Multiverse | | Big Bang | | Cosmic inflation | | Dark matter | | Dark energy | | Black hole | | Neutron star | | White dwarf | | Supernova | | Galaxy | | Star | | Planet | | Moon | | Asteroid | | Comet | | Meteoroid | | Solar System | | Milky Way | | Local Group | | Virgo Supercluster | | Laniakea Supercluster | | Observable universe | | Universe | | Spacetime | | Gravity | | Electromagnetism | | Strong nuclear force | | Weak nuclear force | | Fundamental force | | Physics | | Chemistry | | Biology | | Astronomy | | Geology | | Meteorology | | Oceanography | | Computer science | | Mathematics | | Logic | | Statistics | | Engineering | | Medicine | | Law | | Economics | | Sociology | | Psychology | | Anthropology | | History | | Philosophy | | Art | | Music | | Literature | | Language | | Religion | | Mythology | | Folklore | | Culture | | Civilization | | Society | | Government | | War | | Peace | | Justice | | Freedom | | Equality | | Human rights | | Ethics | | Morality | | Aesthetics | | Epistemology | | Metaphysics | | Ontology | | Consciousness | | Mind | | Body | | Soul | | Spirit | | God | | Deity | | Angel | | Demon | | Heaven | | Hell | | Afterlife | | Reincarnation | | Karma | | Dharma | | Moksha | | Nirvana | | Enlightenment | | Salvation | | Sin | | Virtue | | Good | | Evil | | Love | | Hate | | Joy | | Sorrow | | Fear | | Anger | | Surprise | | Disgust | | Trust | | Emotion | | Feeling | | Mood | | Personality | | Intelligence | | Creativity | | Wisdom | | Knowledge | | Belief | | Opinion | | Fact | | Truth | | Reality | | Illusion | | Dream | | Imagination | | Memory | | Learning | | Forgetting | | Attention | | Perception | | Sensation | | Cognition | | Language | | Communication | | Symbol | | Meaning | | Interpretation | | Semiotics | | Linguistics | | Phonetics | | Phonology | | Morphology | | Syntax | | Semantics | | Pragmatics | | Rhetoric | | Logic | | Argument | | Fallacy | | Debate | | Discussion | | Dialogue | | Storytelling | | Narrative | | Myth | | Legend | | Fairy tale | | Fable | | Parable | | Allegory | | Poem | | Song | | Play | | Novel | | Film | | Painting | | Sculpture | | Architecture | | Dance | | Theater | | Opera | | Symphony | | Concerto | | Sonata | | Fugue | | Canon | | Genre | | Style | | Form | | Content | | Theme | | Motif | | Symbol | | Metaphor | | Simile | | Personification | | Hyperbole | | Irony | | Satire | | Parody | | Comedy | | Tragedy | | Drama | | Epic | | Lyric | | Ode | | Elegy | | Sonnet | | Haiku | | Tanka | | Limerick | | Ballad | | Free verse | | Blank verse | | Rhyme | | Meter | | Rhythm | | Alliteration | | Assonance | | Consonance | | Onomatopoeia | | Figure of speech | | Trope | | Scheme | | Anaphora | | Epistrophe | | Chiasmus | | Antithesis | | Oxymoron | | Paradox | | Litotes | | Euphemism | | Dysphemism | | Climax | | Anticlimax | | Foreshadowing | | Flashback | | In medias res | | Deus ex machina | | Plot | | Character | | Setting | | Point of view | | Narrator | | Protagonist | | Antagonist | | Foil | | Conflict | | Rising action | | Climax | | Falling action | | Resolution | | Denouement | | Theme | | Moral | | Message | | Tone | | Mood | | Atmosphere | | Diction | | Syntax | | Imagery | | Symbolism | | Allusion | | Intertextuality | | Genre | | Convention | | Archetype | | Stereotype | | Hero | | Villain | | Trickster | | Mentor | | Herald | | Threshold guardian | | Shapeshifter | | Shadow | | Ally | | Goddess | | Temptress | | Father | | Mother | | Child | | Maiden | | Crone | | Anima | | Animus | | Self | | Persona | | Ego | | Id | | Superego | | Collective unconscious | | Archetype | | Complex | | Introversion | | Extraversion | | Thinking | | Feeling | | Sensation | | Intuition | | Myers-Briggs Type Indicator (MBTI) | | Big Five personality traits | | Openness | | Conscientiousness | | Extraversion | | Agreeableness | | Neuroticism | | Psychoanalysis | | Behaviorism | | Cognitivism | | Humanism | | Gestalt psychology | | Positive psychology | | Evolutionary psychology | | Social psychology | | Developmental psychology | | Clinical psychology | | Counseling psychology | | School psychology | | Industrial-organizational psychology | | Forensic psychology | | Health psychology | | Sport psychology | | Neuropsychology | | Psychometrics | | Psychiatry | | Psychotherapy | | Psychoanalysis | | Cognitive behavioral therapy (CBT) | | Dialectical behavior therapy (DBT) | | Acceptance and commitment therapy (ACT) | | Mindfulness-based stress reduction (MBSR) | | Eye movement desensitization and reprocessing (EMDR) | | Family therapy | | Group therapy | | Art therapy | | Music therapy | | Play therapy | | Animal-assisted therapy | | Hypnotherapy | | Medication | | Antidepressant | | Anxiolytic | | Antipsychotic | | Mood stabilizer | | Stimulant | | Depressant | | Hallucinogen | | Opioid | | Cannabinoid | | Nicotine | | Caffeine | | Alcohol | | Drug | | Addiction | | Tolerance | | Withdrawal | | Relapse | | Recovery | | Sobriety | | Abstinence | | Harm reduction | | Mental health | | Mental illness | | Stigma | | Wellness | | Self-care | | Resilience | | Coping | | Stress | | Trauma | | Grief | | Loss | | Depression | | Anxiety | | Bipolar disorder | | Schizophrenia | | Personality disorder | | Eating disorder | | Substance use disorder | | Post-traumatic stress disorder (PTSD) | | Obsessive-compulsive disorder (OCD) | | Attention-deficit/hyperactivity disorder (ADHD) | | Autism spectrum disorder (ASD) | | Intellectual disability | | Learning disability | | Dementia | | Alzheimer's disease | | Parkinson's disease | | Huntington's disease | | Multiple sclerosis | | Amyotrophic lateral sclerosis (ALS) | | Epilepsy | | Stroke | | Traumatic brain injury (TBI) | | Spinal cord injury (SCI) | | Chronic pain | | Fibromyalgia | | Migraine | | Insomnia | | Sleep apnea (B1277953) | | Narcolepsy | | Restless legs syndrome | | Circadian rhythm sleep disorder | | Parasomnia | | Somatic symptom disorder | | Illness anxiety disorder | | Conversion disorder | | Factitious disorder | | Dissociative identity disorder (DID) | | Dissociative amnesia | | Depersonalization/derealization disorder | | Paraphilic disorder | | Sexual dysfunction | | Gender dysphoria | | Impulse-control disorder | | Conduct disorder | | Oppositional defiant disorder | | Intermittent explosive disorder | | Kleptomania | | Pyromania | | Gambling disorder | | Internet gaming disorder | | Social media addiction | | Workaholism | | Perfectionism | | Procrastination | | Self-esteem | | Self-compassion | | Self-efficacy | | Self-awareness | | Emotional intelligence | | Empathy | | Sympathy | | Compassion | | Altruism | | Forgiveness | | Gratitude | | Hope | | Optimism | | Pessimism | | Happiness | | Sadness | | Anger | | Fear | | Surprise | | Disgust | | 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History of imperialism | | History of nationalism | | History of revolution | | History of democracy | | History of human rights | | History of the environment | | History of climate | | History of food | | History of fashion | | History of sports | | History of leisure | | History of travel | | History of tourism | | History of exploration | | History of migration | | History of urbanization | | History of globalization | | Historiography | | Annales School | | Marxist historiography | | Whig history | | New historicism | | Cultural history | | Social history | | Political history | | Economic history | | Diplomatic history | | Military history | | Intellectual history | | History from below | | Microhistory | | Oral history | | Public history | | Digital history | | Environmental history | | Global history | | Transnational history | | Comparative history | | World history | | Big history | | Deep history | | Universal history | | Cyclical theory | | Linear theory | | Great man theory | | Historical materialism | | Postmodern historiography | | Revisionism | | Negationism | | Pseudohistory | | Historical method | | Source criticism | | External criticism | | Internal criticism | | Corroboration | | Contextualization | | Sourcing | | Close reading | | Historical argument | | Historical evidence | | Historical narrative | | Historical interpretation | | Historical consciousness | | Historical memory | | Collective memory | | Cultural memory | | Public memory | | Lieu de mémoire | | Monument | | Memorial | | Museum | | Archive | | Library | | Holiday | | Ritual | | Ceremony | | Tradition | | Heritage | | Identity | | Nationalism | | Patriotism | | Cosmopolitanism | | Multiculturalism | | Pluralism | | Diversity | | Inclusion | | Equity | | Justice | | Freedom | | Democracy | | Human rights | | Civil rights | | Political rights | | Economic rights | | Social rights | | Cultural rights | | Environmental rights | | Animal rights | | Universal Declaration of Human Rights | | International Covenant on Civil and Political Rights | | International Covenant on Economic, Social and Cultural Rights | | Geneva Conventions | | Rome Statute of the International Criminal Court | | United Nations | | European Union | | African Union | | Organization of American States | | Association of Southeast Asian Nations | | Arab League | | NATO | | Warsaw Pact | | Cold War | | World War I | | World War II | | Vietnam War | | Korean War | | Gulf War | | War in Afghanistan | | Iraq War | | Syrian Civil War | | Israeli-Palestinian conflict | | Rwandan genocide | | Holocaust | | Armenian genocide | | Cambodian genocide | | Bosnian genocide | | Darfur genocide | | Apartheid | | Jim Crow | | Slavery | | Colonialism | | Imperialism | | Fascism | | Communism | | Socialism | | Capitalism | | Liberalism | | Conservatism | | Anarchism | | Libertarianism | | Populism | | Nationalism | | Globalism | | Federalism | | Republicanism | | Monarchy | | Theocracy | | Autocracy | | Oligarchy | | Democracy | | Direct democracy | | Representative democracy | | Parliamentary system | | Presidential system | | Semi-presidential system | | Unitary state | | Federal state | | Confederation | | Constitution | | Bill of rights | | Separation of powers | | Checks and balances | | Rule of law | | Due process | | Habeas corpus | | Presumption of innocence | | Double jeopardy | | Self-incrimination | | Cruel and unusual punishment | | Freedom of speech | | Freedom of the press | | Freedom of assembly | | Freedom of religion | | Freedom of association | | Right to bear arms | | Right to privacy | | Right to vote | | Election | | Referendum | | Plebiscite | | Initiative | | Recall | | Political party | | Interest group | | Lobbying | | Activism | | Protest | | Revolution | | Civil disobedience | | Nonviolent resistance | | Terrorism | | War | | Peace | | Diplomacy | | Treaty | | International law | | Human rights law | | International humanitarian law | | International 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Internet of Things (IoT) | | Blockchain | | Cryptocurrency | | Bitcoin | | Ethereum | | NFT | | Metaverse | | Virtual reality | | Augmented reality | | Mixed reality | | 3D printing | | Quantum computing | | Nanotechnology | | Biotechnology | | Genetic engineering | | CRISPR | | Gene therapy | | Stem cell | | Cloning | | Synthetic biology | | Renewable energy | | Solar power | | Wind power | | Hydropower | | Geothermal energy | | Biomass | | Nuclear power | | Fusion power | | Climate change | | Global warming | | Greenhouse effect | | Carbon dioxide | | Methane | | Nitrous oxide | | Ozone depletion | | Acid rain | | Pollution | | Air pollution | | Water pollution | | Soil pollution | | Plastic pollution | | Light pollution | | Noise pollution | | Deforestation | | Desertification | | Biodiversity loss | | Extinction | | Holocene extinction | | Conservation | | Sustainability | | Recycling | | Composting | | Waste reduction | | Green building | | Sustainable agriculture | | Organic 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| | President | | Prime minister | | King | | Queen | | Dictator | | Parliament | | Congress | | Senate | | House of Representatives | | Governor | | Mayor | | City council | | Police | | Military | | Army | | Navy | | Air force | | Marines | | Coast guard | | Intelligence agency | | CIA | | FBI | | NSA | | MI6 | | Mossad | | KGB | | Spy | | Espionage | | Sabotage | | Assassination | | Coup d'état | | Insurgency | | Guerrilla warfare | | Asymmetric warfare | | Cyberwarfare | | Propaganda | | Disinformation | | Fake news | | Censorship | | Surveillance | | Mass surveillance | | PRISM | | Edward Snowden | | Julian Assange | | WikiLeaks | | Anonymous | | Hacktivism | | Cybercrime | | Phishing | | Malware | | Ransomware | | Virus | | Worm | | Trojan horse | | Botnet | | Denial-of-service attack | | Man-in-the-middle attack | | SQL injection | | Cross-site scripting | | Zero-day exploit | | Firewall | | Antivirus | | Encryption | | Public-key cryptography | | PGP | | Tor | | VPN | | Dark 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Crystallographic Analyses of Enzyme-Acetyl Coenzyme A Complexes

X-ray crystallography has been an indispensable tool for visualizing the three-dimensional structures of enzymes in complex with acetyl-CoA or its analogs. These studies have revealed the atomic details of binding pockets, the key amino acid residues involved in substrate recognition and catalysis, and the conformational changes that accompany the enzymatic cycle.

One of the classic examples is chloramphenicol acetyltransferase (CAT) , an enzyme that confers antibiotic resistance by acetylating chloramphenicol using acetyl-CoA as the acetyl donor. rcsb.orgnih.govwikipedia.org The crystal structure of CAT from Escherichia coli has been determined at high resolution, revealing a trimeric architecture where each active site is located at the interface between adjacent subunits. rcsb.orgnih.govwikipedia.orgpnas.org The binding pocket for chloramphenicol is a deep cleft, and the catalytically essential histidine residue (His195) is positioned to act as a general base, abstracting a proton from the substrate's hydroxyl group to facilitate nucleophilic attack on the acetyl group of acetyl-CoA. rcsb.orgnih.gov The structure of CAT co-crystallized with an acetyl-CoA analog, acetyl-oxa(dethia)CoA (AcOCoA), has provided further insights into the catalytic mechanism, supporting a substrate-assisted catalysis model. nih.gov

Acetyl-CoA synthetase (ACS) , a key enzyme in acetate utilization, has also been extensively studied crystallographically. ACS catalyzes the two-step synthesis of acetyl-CoA from acetate, ATP, and CoA. nih.govnih.gov Crystal structures of ACS from various organisms, including Salmonella enterica and yeast, in complex with substrates and inhibitors have been elucidated. nih.govnih.govacs.org These structures have revealed that the enzyme belongs to the adenylate-forming family and undergoes a significant conformational change involving a large rotation of its C-terminal domain to catalyze the two half-reactions. nih.govnih.govacs.org The binding pocket for CoA has been identified, and the structural basis for the control of enzyme activity by the acetylation of an active site lysine has been explained. nih.govnih.gov

The table below summarizes key crystallographic data for several enzyme-acetyl-CoA (or analog) complexes.

EnzymePDB IDOrganismLigand(s)Resolution (Å)Key Findings
Chloramphenicol Acetyltransferase (CAT)3CLAEscherichia coliChloramphenicol1.75Trimeric structure with active sites at subunit interfaces; His195 is the catalytic base. rcsb.orgnih.govwikipedia.org
Acetyl-CoA Synthetase (Acs)1PG4Salmonella entericaAdenosine-5'-propylphosphate, CoA1.75Identifies the CoA binding pocket and a large C-terminal domain rotation necessary for catalysis. nih.govacs.org
Acetyl-CoA Synthetase5K85Cryptococcus neoformans H99Adenosine-5'-propylphosphate, Coenzyme A2.30Provides the crystal structure of the enzyme in complex with ligands. rcsb.org
Yeast Acetyl-CoA Synthetase1RY2Saccharomyces cerevisiaeAMP2.3Reveals a new conformation for the enzyme, competent for the first step of the reaction. nih.gov
Acyl-CoA Synthetase2P2FMethanosarcina acetivorans-2.1Reveals an alternate acyl binding pocket for small branched acyl substrates. nih.gov

Spectroscopic Investigations of Binding Sites

Spectroscopic techniques provide complementary information to crystallography by offering insights into the dynamic aspects of enzyme-ligand interactions in solution. Various spectroscopic methods have been employed to probe the binding of acetyl-CoA to enzymes and to characterize the electronic and structural changes that occur upon binding.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for studying enzyme-acetyl-CoA interactions. For instance, 13C NMR studies on citrate synthase have shown that the binding of oxaloacetate and acetyl-CoA analogs leads to a significant polarization of the carbonyl bond of oxaloacetate, which enhances its reactivity towards condensation with the enolate of acetyl-CoA. nih.govacs.org 1H NMR has been utilized to study ligand binding to the large enzyme malate synthase G (81.4 kDa), demonstrating that even for high molecular weight proteins, detailed structural and dynamic information can be obtained on a per-residue basis. nih.gov Furthermore, NMR has been used to follow the association of acetyl-CoA with arylalkylamine N-acetyltransferase, revealing widespread chemical shift perturbations that indicate not only cofactor binding but also induced conformational changes in distal regions of the enzyme. researchgate.net

Fluorescence spectroscopy is another sensitive technique for monitoring ligand binding. The intrinsic protein fluorescence, often arising from tryptophan residues, can change upon the binding of a ligand like acetyl-CoA. This has been observed in studies of galactoside acetyltransferase (GAT) , where the binding of acetyl-CoA and CoA quenches the intrinsic fluorescence of the wild-type enzyme. researchgate.net Fluorescent probes that specifically react with the thiol group of CoA released during acetyltransferase reactions have also been developed, enabling continuous, real-time monitoring of enzyme activity. apexbt.comcaltagmedsystems.co.uknih.gov For example, the probe RH-NH2, which localizes to mitochondria, shows a significant increase in fluorescence upon acetylation by acetyl-CoA, allowing for the detection of intracellular acetyl-CoA levels. fujifilm.com

Infrared (IR) spectroscopy can provide information about the vibrational modes of chemical bonds and is particularly useful for studying the carbonyl group of the thioester bond in acetyl-CoA. Studies on acetyl-CoA synthase (ACS) have used IR spectroscopy to characterize a catalytically competent Ni(I)-CO intermediate, providing insights into the mechanism of acetyl-CoA synthesis. nih.govumich.edu

X-ray Absorption Spectroscopy (XAS) has been employed to study the metal centers in metalloenzymes that bind acetyl-CoA, such as the A-cluster in acetyl-CoA synthase/carbon monoxide dehydrogenase (ACS/CODH) . uni-muenchen.desemanticscholar.org XAS studies have helped to elucidate the structure of the dinickel site and its interaction with ligands like CO. semanticscholar.org

The following table provides a summary of spectroscopic studies on enzyme-acetyl-CoA interactions.

EnzymeSpectroscopic TechniqueKey Findings
Citrate Synthase13C NMRBinding of acetyl-CoA analogs polarizes the oxaloacetate carbonyl, enhancing reactivity. nih.govacs.org
Malate Synthase G1H NMRMapped chemical shift perturbations upon acetyl-CoA binding in an 81.4 kDa enzyme. nih.gov
Arylalkylamine N-acetyltransferase15N-HSQC NMRAcetyl-CoA binding induces widespread conformational changes beyond the binding site. researchgate.net
Galactoside Acetyltransferase (GAT)Fluorescence SpectroscopyBinding of acetyl-CoA and CoA quenches the intrinsic tryptophan fluorescence. researchgate.net
Acetyl-CoA Synthase (ACS)Infrared SpectroscopyCharacterized a catalytically relevant Ni(I)-CO intermediate. nih.gov
Acetyl-CoA Synthase/Carbon Monoxide Dehydrogenase (ACS/CODH)X-ray Absorption SpectroscopyElucidated the structure of the dinickel active site and its interaction with CO. semanticscholar.org

Role of Acetyl Coenzyme a in Specific Biological Systems and Processes

Function in Eukaryotic Cells

In eukaryotic organisms, Acetyl-CoA is a key metabolic node, linking carbohydrate, lipid, and amino acid metabolism. wikipedia.org Its availability within different subcellular compartments, such as the mitochondria and the nucleocytosol, is a critical indicator of the cell's metabolic state, dictating whether the cell should enter a "growth" or "survival" mode. nih.gov Beyond its bioenergetic roles, Acetyl-CoA is the essential substrate for a class of post-translational modifications that are fundamental to cellular regulation.

Role in Post-Translational Protein Acetylation (Histone and Non-Histone Proteins)

Protein acetylation, the transfer of an acetyl group from Acetyl-CoA to a protein, is a major post-translational modification in eukaryotes. cusabio.com This process can occur on the α-amino group of the N-terminus of a protein (Nα-acetylation) or, more commonly in a regulatory context, on the ε-amino group of lysine (B10760008) residues (Nε-lysine acetylation). cusabio.comwikipedia.org

Nε-lysine acetylation is a reversible process catalyzed by enzymes known as lysine acetyltransferases (KATs), formerly called histone acetyltransferases (HATs), which use Acetyl-CoA as the acetyl donor. wikipedia.orgnih.gov The removal of these acetyl groups is carried out by histone deacetylases (HDACs). youtube.com This dynamic modification neutralizes the positive charge of the lysine residue, which can alter protein conformation, stability, and its interactions with other molecules like proteins and DNA. cusabio.comnih.gov

While histones were the first proteins discovered to be acetylated, it is now known that thousands of non-histone proteins are also subject to this modification. nih.gov These include transcription factors, metabolic enzymes, and structural proteins like tubulin. wikipedia.orgwikipedia.org The acetylation of these non-histone proteins has a significant impact on their function, thereby regulating a vast array of cellular processes. nih.gov

Table 1: Key Aspects of Protein Acetylation by Acetyl-CoA

FeatureDescriptionKey EnzymesSignificance
Acetyl Donor Acetyl Coenzyme A (Acetyl-CoA)-Central link between metabolism and protein modification. nih.gov
Target Residues Primarily lysine (Nε-acetylation) and N-terminal α-amino groups (Nα-acetylation). cusabio.com-Nε-acetylation is highly dynamic and regulatory. cusabio.com
"Writer" Enzymes Lysine Acetyltransferases (KATs/HATs)Gcn5, p300/CBP, KAT5/TIP60Catalyze the transfer of the acetyl group from Acetyl-CoA to the protein. wikipedia.orgtandfonline.com
"Eraser" Enzymes Histone Deacetylases (HDACs)Class I, II, III (Sirtuins)Remove the acetyl group, allowing for dynamic regulation. youtube.com
Functional Impact Neutralizes positive charge, alters protein structure, protein-protein interactions, and protein-DNA interactions. cusabio.comnih.gov-Regulates gene expression, enzyme activity, and protein stability. wikipedia.org

Chromatin Organization and Gene Expression Modulation

One of the most well-characterized roles of Acetyl-CoA is in the epigenetic regulation of gene expression through histone acetylation. nih.gov Histones are the proteins around which DNA is wound to form chromatin. The acetylation of lysine residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4) reduces the positive charge of the histones, thereby weakening their interaction with the negatively charged DNA backbone. youtube.com This leads to a more relaxed, open chromatin structure known as euchromatin, which is generally associated with active gene transcription. youtube.com

The level of histone acetylation is directly linked to the availability of nuclear Acetyl-CoA. essec.edunih.gov Enzymes like ATP-citrate lyase (ACLY) and acyl-CoA synthetase short-chain family member 2 (ACSS2) are present in the nucleus and contribute to the local production of Acetyl-CoA for histone modification. essec.edunih.gov This spatial and temporal control of Acetyl-CoA metabolism allows for specific gene regulation in response to cellular signals and nutrient availability. essec.edu For instance, high levels of nucleocytosolic Acetyl-CoA, indicative of a fed or growth state, promote histone acetylation and the expression of genes required for growth. nih.gov

Cell Growth and Differentiation Regulation

Acetyl-CoA acts as a critical metabolic signal for cell growth and proliferation. nih.govnih.gov When cells are preparing to grow and divide, there is a substantial increase in intracellular Acetyl-CoA levels. nih.gov This surge in Acetyl-CoA drives the acetylation of histones at growth-promoting genes, facilitating their transcription and committing the cell to a new round of growth. nih.govnih.gov The lysine acetyltransferase Gcn5p, part of the SAGA complex, has been shown to be a key mediator of this process in yeast. nih.gov

The influence of Acetyl-CoA extends to cell differentiation. The balance between histone acetylation and deacetylation, which is dependent on Acetyl-CoA availability, plays a crucial role in the lineage commitment of stem cells and the differentiation of various cell types, including adipocytes, macrophages, and T cells. nih.gov

Autophagy Modulation

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, particularly during periods of nutrient starvation. nih.gov Emerging evidence has identified nucleo-cytosolic Acetyl-CoA as a key inhibitor of autophagy. nih.govtandfonline.com When Acetyl-CoA levels are high, it promotes the acetylation of proteins involved in the autophagy machinery. nih.gov This acetylation can suppress the initiation and progression of autophagy. tandfonline.com

Conversely, a decrease in the cytosolic pool of Acetyl-CoA, which occurs during starvation, leads to reduced protein acetylation and the induction of autophagy. researchgate.net This positions Acetyl-CoA as a metabolic rheostat that links the cell's energy status to the regulation of this critical survival pathway. nih.gov The acetyltransferase EP300 is one of the enzymes implicated in modulating autophagy through acetylation in response to cytosolic Acetyl-CoA levels. nih.gov

Function in Prokaryotic Systems

In prokaryotes, Acetyl-CoA is also a central hub of metabolism, participating in energy production and as a precursor for biosynthesis. nih.govnih.gov Protein acetylation is a widespread post-translational modification in bacteria, with a significant portion of metabolic enzymes being acetylated. wikipedia.orgnih.gov This modification can be catalyzed by lysine acetyltransferases (KATs) or occur non-enzymatically through direct transfer from high-energy metabolites like acetyl-phosphate or Acetyl-CoA itself. nih.govresearchgate.net

Central Role in Microbial Metabolism (e.g., Pseudomonas putida, Candida albicans)

Pseudomonas putida , a metabolically versatile bacterium, relies heavily on Acetyl-CoA for its catabolic and anabolic processes. When grown on various carbon sources, such as benzoate (B1203000), the metabolic pathways converge to produce central intermediates like Acetyl-CoA and succinate (B1194679). asm.org For instance, the degradation of benzoate via the β-ketoadipate pathway yields Acetyl-CoA. asm.org In P. putida U, the enzyme Acetyl-CoA synthetase (Acs) is crucial for growth on acetate (B1210297), as it catalyzes the activation of acetate to Acetyl-CoA. nih.govoup.com Disruption of the gene encoding this enzyme impairs the bacterium's ability to utilize acetate as a carbon source. nih.gov

Candida albicans , a significant fungal pathogen in humans, demonstrates the critical importance of Acetyl-CoA metabolism for its viability and virulence. nih.govnih.gov Acetyl-CoA is the central intermediate for utilizing non-fermentable carbon sources through pathways like gluconeogenesis, the glyoxylate (B1226380) cycle, and β-oxidation. nih.govasm.org The transport of acetyl units across different cellular compartments is essential. Studies have shown that the enzyme Acetyl-CoA synthetase 2 (ACS2) is vital for the growth of C. albicans on a wide variety of nutrients, including glucose. nih.govnih.gov Depletion of ACS2 is detrimental, highlighting a more severe phenotype than what is observed in the related yeast Saccharomyces cerevisiae. nih.gov This underscores the functional divergence of fundamental metabolic pathways and the central role of Acetyl-CoA metabolism in the fitness of C. albicans. nih.gov

Table 2: Key Acetyl-CoA Metabolizing Enzymes in Pseudomonas putida and Candida albicans

OrganismEnzymeGeneFunctionSignificance
Pseudomonas putida Acetyl-CoA SynthetaseacsConverts acetate to Acetyl-CoA.Essential for growth on acetate as a carbon source. nih.govoup.com
Candida albicans Acetyl-CoA Synthetase 2ACS2Formation of Acetyl-CoA from acetate.Crucial for growth on a wide range of carbon sources, including glucose. nih.govnih.gov
Candida albicans Acetyl-CoA HydrolaseACH1Hydrolyzes Acetyl-CoA to acetate and CoA.Mutants show mild growth defects but remain virulent. nih.govnih.gov
Candida albicans Acetyl-CoA Synthetase 1ACS1Formation of Acetyl-CoA from acetate.Deletion does not produce a significant phenotype under tested conditions. nih.govnih.gov
Candida albicans Carnitine AcetyltransferaseCATTransports acetyl groups across mitochondrial membranes.Important for growth on non-fermentable carbon sources. nih.gov

Implications for Microbial Virulence and Survival

Acetyl Coenzyme A (acetyl-CoA) is a central metabolic intermediate that is critical for the virulence and survival of various microbial pathogens. Its position at the intersection of catabolic and anabolic pathways allows microbes to adapt to the harsh and nutritionally diverse environments encountered within a host. Pathogens require acetyl-CoA for energy production through the tricarboxylic acid (TCA) cycle, for the biosynthesis of essential molecules like fatty acids and amino acids, and for post-translational modification of proteins that can regulate virulence functions. nih.govfiocruz.brnih.gov

In the context of infection, pathogens often face nutrient-limited conditions and must utilize alternative carbon sources provided by the host. The ability to efficiently convert these sources into acetyl-CoA is a key determinant of infectivity. For instance, the fungal pathogen Candida albicans relies on pathways like the glyoxylate cycle and β-oxidation of fatty acids to generate acetyl-CoA from non-fermentable carbon sources, a process essential for its full virulence. nih.gov The enzymes that manage the acetyl-CoA pool, such as acetyl-CoA synthetase (ACS) and acetyl-CoA hydrolase (ACH), are crucial for regulating the utilization of these alternative carbon sources. nih.gov

Similarly, bacterial pathogens like Salmonella enterica serovar Typhimurium (STm) demonstrate metabolic flexibility that is central to their survival within host macrophages. Inside the Salmonella-containing vacuole (SCV), STm is exposed to host-derived antimicrobial compounds like itaconate. biorxiv.org STm possesses a specific degradation pathway to convert itaconate into pyruvate (B1213749) and acetyl-CoA, which serves a dual purpose: it detoxifies the hostile environment and provides a source of central metabolites. biorxiv.org While growth on itaconate as a sole carbon source is slow, this metabolic capability is important for survival during infection. biorxiv.org This highlights that acetyl-CoA metabolism is not just for nutrient acquisition but also for stress response and detoxification, which are critical aspects of microbial survival within a host. biorxiv.orgfrontiersin.org

The compartmentalization of acetyl-CoA metabolism is also a significant factor. In eukaryotic microbes like Saccharomyces cerevisiae and Candida albicans, acetyl-CoA pools exist in the cytosol, mitochondria, peroxisomes, and nucleus, each with distinct roles. nih.govresearchgate.net For example, peroxisomal acetyl-CoA can be generated from the β-oxidation of fatty acids and then used in the glyoxylate cycle, bypassing the CO2-losing steps of the TCA cycle to allow for net carbohydrate synthesis from two-carbon compounds. researchgate.net This metabolic flexibility, orchestrated around acetyl-CoA, is a recurring theme in the survival strategies of microbial pathogens.

Table 1: Role of Acetyl-CoA in Microbial Pathogenesis

Pathogen Host Environment Role of Acetyl-CoA Metabolism Key Enzymes/Pathways Reference
Candida albicans Phagocytosed cells Utilization of non-fermentable carbon sources (e.g., fatty acids) for energy and biosynthesis. Glyoxylate cycle, β-oxidation, Acetyl-CoA synthetase (ACS), Acetyl-CoA hydrolase (ACH) nih.gov
Salmonella Typhimurium Macrophages (SCV) Detoxification of host-derived itaconate; potential carbon source. Itaconate degradation pathway, Glyoxylate cycle biorxiv.org
General Anaerobic Bacteria Anaerobic environments ATP generation through substrate-level phosphorylation via acetate formation from acetyl-CoA. Acetate:succinate CoA-transferase (ASCT), Succinyl-CoA synthetase (SCS) asm.org

Function in Plant Metabolism

In plants, acetyl-CoA is a cornerstone metabolite, serving as the precursor for a vast array of essential biomolecules. usda.goviastate.edunih.gov It is required for energy production in the mitochondrial TCA cycle and is the fundamental building block for the biosynthesis of fatty acids, isoprenoids (such as hormones and sterols), flavonoids, and certain amino acids. iastate.edunih.gov Due to the impermeability of organellar membranes to acetyl-CoA, distinct pools are maintained in the plastids, mitochondria, cytosol, and peroxisomes, each generated and utilized by specific pathways. nih.gov

Plastidic Acetyl Coenzyme A Synthesis

The synthesis of acetyl-CoA within plastids is of paramount importance as this specific pool is the direct precursor for de novo fatty acid synthesis. nih.govoup.comyoutube.com Historically, two primary pathways have been identified for generating plastidic acetyl-CoA.

The first involves the plastidic pyruvate dehydrogenase complex (PDHC) , which catalyzes the oxidative decarboxylation of pyruvate imported into the plastid. nih.govoup.com Extensive research, including analysis of mRNA expression patterns during seed development, suggests that the PDHC is the predominant source of acetyl-CoA for bulk fatty acid biosynthesis, particularly in developing embryos where lipid accumulation is high. nih.govnih.gov The expression of genes encoding PDHC subunits often correlates strongly with the rate of lipid formation. nih.gov

The second pathway involves acetyl-CoA synthetase (ACS) , which activates acetate to form acetyl-CoA. nih.govnih.govoup.com Early studies showed that isolated chloroplasts could efficiently incorporate externally supplied acetate into fatty acids, implicating ACS as a major contributor. nih.govoup.com However, further studies with Arabidopsis mutants have clarified its role. While a disruption in the plastidic ACS gene significantly reduces the incorporation of exogenous acetate into fatty acids, it does not have a major impact on the synthesis of bulk seed storage lipids. oup.com This indicates that the total amount of fatty acid normally produced via the ACS pathway is small compared to the flux through the PDHC. oup.com Nevertheless, ACS function is essential for optimal plant growth, suggesting its role may be more specialized. nih.govoup.com

Table 2: Comparison of Plastidic Acetyl-CoA Synthesis Pathways

Pathway Enzyme Complex Substrate Primary Role Evidence Reference
Pyruvate Dehydrogenase Pathway Pyruvate Dehydrogenase Complex (PDHC) Pyruvate Major source for bulk de novo fatty acid synthesis, especially in developing seeds. Strong correlation between PDHC gene expression and lipid accumulation. nih.govoup.comnih.gov
Acetate Activation Pathway Acetyl-CoA Synthetase (ACS) Acetate Minor contributor to bulk fatty acid synthesis; utilization of acetate, important for optimal growth. Mutant studies show reduced acetate incorporation but minimal effect on seed oil content. nih.govnih.govoup.com

Role in Fatty Acid Biosynthesis in Plants

De novo fatty acid synthesis in plants occurs almost exclusively in the plastids, and acetyl-CoA is the essential two-carbon donor for this process. youtube.comtandfonline.comaocs.organnualreviews.org The first committed and rate-limiting step is the carboxylation of acetyl-CoA to form malonyl-CoA. tandfonline.comaocs.orgnih.govnih.gov This irreversible reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACCase) . tandfonline.comnih.govoup.com

Plant plastids contain a heteromeric (prokaryotic-type) ACCase, which is a multi-subunit complex composed of biotin (B1667282) carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT). tandfonline.comnih.govoup.com The reaction proceeds in two steps: first, the ATP-dependent carboxylation of the biotin prosthetic group on BCCP, followed by the transfer of the carboxyl group from biotin to acetyl-CoA to yield malonyl-CoA. tandfonline.comnih.gov

The subsequent steps of fatty acid synthesis involve the sequential addition of two-carbon units from malonyl-CoA (in the form of malonyl-ACP) to a growing acyl chain, which is attached to an acyl carrier protein (ACP). youtube.com The synthesis of one molecule of palmitic acid (C16:0) from acetyl-CoA requires 7 molecules of ATP and 14 molecules of NADPH, which are supplied by photosynthesis during the day. tandfonline.comnih.gov The regulation of ACCase activity is therefore crucial to coordinate fatty acid synthesis with the plant's energy status, such as light and dark cycles. tandfonline.com The essentiality of this pathway is demonstrated by the fact that mutations in the genes for ACCase subunits can be lethal to the embryo. tandfonline.comoup.com

Aerobic Fermentation and Acetate Metabolism

Plants can utilize a metabolic pathway that resembles aerobic fermentation to convert pyruvate to acetyl-CoA, bypassing the plastidic PDHC. oup.com This pathway involves the sequential action of pyruvate decarboxylase (PDC) , which converts pyruvate to acetaldehyde (B116499), and an aldehyde dehydrogenase (ALDH) , which oxidizes acetaldehyde to acetate. usda.goviastate.edu The acetate is then activated to acetyl-CoA by the plastidic acetyl-CoA synthetase (ACS) . usda.govoup.com

This bypass is postulated to be particularly important under conditions of high metabolic activity in low-oxygen environments, such as during fertilization when pollen tubes are growing rapidly through the style. oup.com In such scenarios, where the PDHC might be inhibited or overwhelmed, this pathway ensures a continued supply of acetyl-CoA for necessary biosynthetic processes like fatty acid synthesis. oup.com

The metabolism of acetate is also a key part of carbon recovery and homeostasis in plants. nih.gov Acetate can be generated from the oxidation of ethanol, a product of anaerobic stress. nih.gov The plastid-localized ACS and a peroxisomal acetate-activating enzyme, ACETATE NON-UTILIZING1 (ACN1), work together to metabolize cellular acetate. nih.gov This prevents the toxic hyperaccumulation of acetate and allows the carbon to be salvaged and re-incorporated into central metabolism, including the synthesis of fatty acids, amino acids, and organic acids. nih.gov Studies using labeled acetate have confirmed that exogenously supplied acetate can be metabolized and incorporated into various essential compounds through the action of acetyl-CoA synthetase. oup.comfrontiersin.org

Concluding Perspectives in Acetyl Coenzyme a Research

Current Challenges in Understanding Acetyl Coenzyme A Dynamics

Despite its central role, a complete understanding of Acetyl-CoA's influence on cellular life is hindered by several significant research challenges. A primary difficulty lies in the quantitative measurement of Acetyl-CoA within distinct subcellular compartments. nih.gov The cell maintains separate pools of Acetyl-CoA in the mitochondria, cytosol, and nucleus, each with independent production, consumption, and regulatory mechanisms. nih.govresearchgate.net Accurately measuring the concentration and flux of these specific pools is technically demanding, as subcellular fractionation can be disruptive and lead to artifacts. nih.gov

Another major hurdle is deciphering the transient and complex interactions between Acetyl-CoA and the proteome. cancer.gov Acetyl-CoA serves as the acetyl group donor for protein acetylation, a post-translational modification that can alter a protein's function, localization, or stability. numberanalytics.com However, many of these interactions are temporary, making them difficult to detect with traditional methods. cancer.gov Distinguishing between functionally significant, enzyme-catalyzed acetylation and spontaneous, non-enzymatic modifications also remains a complex task. nih.gov Furthermore, linking a specific acetylation event to a functional outcome in vivo is often challenging. nih.gov

Finally, the sheer complexity of the metabolic network converging on Acetyl-CoA presents a constant challenge. As a product of carbohydrate, fat, and protein breakdown, its availability is a direct reflection of the cell's nutritional status. rsc.orgnih.gov This makes it difficult to isolate the specific effects of Acetyl-CoA fluctuations from the broader changes in the cellular metabolic state. nih.gov

Table 1: Key Research Challenges and Technological Approaches

Challenge Description Emerging Technologies/Approaches References
Subcellular Quantification Difficulty in accurately measuring the concentration of distinct Acetyl-CoA pools (mitochondrial, nuclear, cytosolic) without introducing artifacts during fractionation. Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) for quantifying acyl-CoAs in specific compartments. nih.gov
Transient Interactions The fleeting nature of Acetyl-CoA binding to proteins makes these interactions difficult to capture and study using traditional biochemical methods. Chemoproteomic assays like CATNIP (CoA/AcetylTraNsferase Interaction Profiling) designed to map direct metabolite-protein interactions. cancer.gov
Functional Validation Determining the precise biological significance of specific protein acetylation events in vivo is complex. Development of improved acetylated or deacetylated lysine (B10760008) mimics and methods for site-specific incorporation of acetyl-lysine into proteins. nih.gov
Metabolic Complexity Isolating the regulatory role of Acetyl-CoA from the overall metabolic state of the cell is difficult due to its central position in metabolism. Systems biology approaches integrating metabolomics, proteomics, and transcriptomics to model metabolic flux and regulatory networks. nih.govnih.gov

Emerging Research Directions in Acetyl Coenzyme A Biology

In response to these challenges, several exciting research directions are emerging. A significant area of focus is the link between Acetyl-CoA metabolism and epigenetic regulation. Researchers are increasingly investigating how fluctuations in the nuclear pool of Acetyl-CoA directly influence histone acetylation, thereby linking the cell's metabolic state to gene expression programs that control decisions about growth, proliferation, and survival. nih.govtechnologynetworks.com This nexus is particularly relevant in cancer biology, where dysregulated Acetyl-CoA metabolism is thought to promote tumor growth. nih.govumassmed.edu

The development of novel technologies is driving progress in this field. Chemoproteomic tools are enabling the first comprehensive maps of how Acyl-CoAs, including Acetyl-CoA, interact with cellular proteins, revealing a surprising diversity of interactions. cancer.gov Similarly, advanced mass spectrometry techniques are beginning to overcome the hurdles of subcellular metabolite analysis, providing new insights into the crosstalk between metabolism and the epigenome. nih.gov

Another major emerging direction is the therapeutic targeting of Acetyl-CoA metabolic pathways. Enzymes such as Acetyl-CoA carboxylases (ACCs), which catalyze the first committed step in fatty acid synthesis, are attractive drug targets for a range of human diseases, including metabolic syndrome, diabetes, and cancer. nih.govelsevierpure.com The development of potent and specific inhibitors for these enzymes is an active area of pharmaceutical research. nih.govnih.gov

Table 2: Emerging Research Areas in Acetyl-CoA Biology

Research Area Focus Key Findings/Goals References
Metabolism & Epigenetics Understanding how nuclear Acetyl-CoA levels link cellular metabolism to histone acetylation and gene expression. High nuclear Acetyl-CoA is a signature of a "growth" state, promoting histone acetylation at growth genes. nih.govnih.govtechnologynetworks.com
Therapeutic Targeting Developing inhibitors for enzymes in the Acetyl-CoA pathway (e.g., ACCs) to treat diseases. ACC inhibitors can reduce fatty acid synthesis and are being explored for cancer, diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD). nih.govelsevierpure.comnih.govontosight.ai
Novel Pathway Engineering Designing and implementing synthetic metabolic pathways to increase the efficiency of Acetyl-CoA production for industrial applications. Engineered pathways can increase intracellular Acetyl-CoA concentration significantly, enabling high-titer production of value-added chemicals. nih.govresearchgate.netnih.gov
Carbon Fixation Recreating or engineering Acetyl-CoA synthesis pathways for the purpose of capturing CO2 and converting it into useful molecules. A synthetic model of the Acetyl-CoA Synthase active site has been created that can replicate the capture of atmospheric carbon. technologynetworks.com

Future Prospects for Academic Research on Acetyl Coenzyme A Metabolism and Regulation

Looking ahead, the field of Acetyl-CoA research is poised for significant advancements. A key prospect is the move towards more integrated, systems-level understanding. Future research will likely combine multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to build comprehensive computational models of Acetyl-CoA metabolism. These models will help predict how metabolic fluxes change in response to various stimuli and how these changes impact cellular regulation and disease states.

The exploration of Acetyl-CoA's role in health and disease will continue to expand. In cancer research, a deeper understanding of how tumors rewire Acetyl-CoA metabolism could lead to novel therapeutic strategies. nih.gov This may involve developing drugs that target specific subcellular pools of Acetyl-CoA or using acetylation patterns as diagnostic or prognostic biomarkers. nih.gov Similarly, in neurodegenerative diseases, research into how Acetyl-CoA levels affect neuronal function and viability holds promise for new interventions. nih.govfrontiersin.org

Furthermore, the application of synthetic biology to Acetyl-CoA pathways presents substantial opportunities for biotechnology. Engineering microorganisms with novel or optimized Acetyl-CoA pathways could lead to more efficient and sustainable production of biofuels, bioplastics, and specialty chemicals. researchgate.netnih.gov Research into ancient, H2-dependent Acetyl-CoA pathways could even inform the design of new systems for carbon capture and the production of commodity chemicals from C1 feedstocks like CO2. researchgate.netfrontiersin.org The combination of ACC inhibitors with other drugs is also seen as a promising strategy for treating complex metabolic diseases. elsevierpure.com

Ultimately, future academic research will continue to unravel the profound influence of this central metabolite, moving from cataloging its roles to understanding and manipulating its complex regulatory network for therapeutic and biotechnological benefit. elsevierpure.com

Q & A

Basic Research Questions

Q. What are the optimal methods for preparing tissue samples to quantify Acetyl Coenzyme A (sodium salt) while preserving its stability?

  • Methodological Answer : Tissue samples should be rapidly frozen after dissection and homogenized in cold methanol/chloroform (3:1 v/v) to prevent enzymatic degradation. Centrifugation at 12,000 × g for 15 min at 4°C separates aqueous and organic phases. The aqueous phase (containing Acetyl CoA) is lyophilized and reconstituted in deuterated phosphate buffer (pH 7.4) for NMR analysis . Recovery experiments using spiked standards (e.g., 100 µM Acetyl CoA) validate extraction efficiency .

Q. How can researchers ensure the stability of Acetyl Coenzyme A in aqueous solutions during experiments?

  • Methodological Answer : Acetyl CoA solutions should be prepared in deoxygenated D₂O buffers (pH 7.4) and stored at -20°C in aliquots to minimize freeze-thaw cycles. Oxidation can be mitigated by degassing solvents with nitrogen/helium and sealing NMR tubes immediately after preparation . Stability tests via repeated ¹H NMR at 0 h and 24 h post-preparation confirm minimal degradation .

Q. What are the standard analytical techniques for detecting Acetyl Coenzyme A, and what are their limitations?

  • Methodological Answer :

  • Enzymatic assays : Require specific enzymes (e.g., citrate synthase) and are prone to interference from thiol-containing compounds like glutathione .
  • HPLC-UV : Limited by poor separation of CoA derivatives and low sensitivity (~µM range) .
  • NMR : Non-destructive and quantifies multiple metabolites simultaneously but has lower sensitivity (>1 µM). Optimized ¹H NMR protocols with cryoprobes improve detection limits to ~10 µM in tissue extracts .

Advanced Research Questions

Q. How can researchers address oxidation artifacts (e.g., CoA-S-S-GSH disulfides) when quantifying Acetyl Coenzyme A via NMR?

  • Methodological Answer : Oxidation is minimized by adding reducing agents (e.g., dithiothreitol) during extraction and using degassed buffers. Spiking experiments with authentic CoA and glutathione (1:12 molar ratio) confirm disulfide formation over time (0–13 h) via ¹H NMR peak shifts at δ 2.5–3.0 ppm . Quantification requires deconvolution of overlapping peaks using software like Bruker TopSpin 3.5pl7 .

Q. What experimental strategies validate NMR peak assignments for Acetyl Coenzyme A in complex biological matrices?

  • Methodological Answer :

  • 2D NMR : DQF-COSY and TOCSY experiments (800 MHz, 298 K) resolve overlapping peaks by correlating ¹H-¹H couplings. For example, Acetyl CoA’s methyl group (δ 2.08 ppm) shows cross-peaks with adjacent protons in TOCSY spectra .
  • Spiking : Adding 10–50 µM authentic Acetyl CoA to tissue extracts confirms peak identity through intensity increases at δ 2.08 ppm and δ 8.3–8.5 ppm (adenine protons) .

Q. How can isotopic labeling (e.g., ¹³C) be integrated with Acetyl Coenzyme A studies to track metabolic flux in live cells?

  • Methodological Answer : Incubate cells with ¹³C-glucose or ¹³C-acetate. Acetyl CoA’s ¹³C-labeled acetyl group (δ 172 ppm in ¹³C NMR) enables tracking via isotopomer analysis. Combine with LC-MS/MS for validation, focusing on m/z 810.1 (Acetyl CoA) and fragment ions (m/z 428, 261) .

Q. What statistical approaches resolve contradictions between Acetyl Coenzyme A levels measured via NMR and enzymatic assays?

  • Methodological Answer : Use Bland-Altman plots to assess method agreement. Discrepancies often arise from enzymatic assay interference (e.g., CoA-S-S-GSH) or NMR’s inability to distinguish isobaric species. Cross-validate with spike-in recovery tests (85–115% acceptable) and internal standards (e.g., TSP for NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.